molecular formula C11H11N3O B1422351 6-(3-Methoxyphenyl)pyrimidin-4-amine CAS No. 1192814-08-6

6-(3-Methoxyphenyl)pyrimidin-4-amine

Cat. No.: B1422351
CAS No.: 1192814-08-6
M. Wt: 201.22 g/mol
InChI Key: TUABPDBZFQJDHM-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(3-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABPDBZFQJDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(3-Methoxyphenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-substituted isomer, this document leverages data from the closely related and well-characterized isomer, 6-(4-methoxyphenyl)pyrimidin-4-amine, to infer its fundamental properties. The core focus remains on providing a robust framework for understanding its synthesis, chemical characteristics, and potential as a scaffold in drug discovery.

Core Molecular Attributes

The foundational step in the exploration of any novel compound is the precise determination of its molecular formula and weight. These attributes are critical for reaction stoichiometry, analytical characterization, and pharmacokinetic profiling.

Molecular Formula and Weight

The chemical structure of this compound consists of a pyrimidine ring substituted with an amine group at the 4-position and a 3-methoxyphenyl group at the 6-position.

Based on its atomic composition, the molecular formula is established as C₁₁H₁₁N₃O .

The molecular weight is calculated as follows:

  • (11 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

  • (11 x 12.011) + (11 x 1.008) + (3 x 14.007) + (15.999) = 201.22 g/mol .[1]

Table 1: Physicochemical Properties of 6-(Aryl)pyrimidin-4-amine Isomers

PropertyThis compound (Predicted)6-(4-Methoxyphenyl)pyrimidin-4-amine (Experimental)
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol 201.22 g/mol
Monoisotopic Mass 201.09021 Da201.09021 Da[1]
XlogP (Predicted) ~1.51.5[1]

Synthesis of 6-(Aryl)pyrimidin-4-amines: A Generalized Approach

The synthesis of 6-aryl-substituted pyrimidin-4-amines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketoester or its equivalent with an appropriate amidine, followed by functional group manipulations. A plausible and efficient pathway for the synthesis of this compound is outlined below. This approach is adapted from general methodologies for the synthesis of related pyrimidine derivatives.[2][3][4]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring, identifying commercially available or readily synthesizable starting materials.

Retrosynthesis Target This compound Intermediate1 3-(3-Methoxyphenyl)-3-oxopropanenitrile Target->Intermediate1 C-N bond formation (Cyclization) StartingMaterial3 Formamidine acetate Target->StartingMaterial3 C-N bond formation (Cyclization) StartingMaterial1 3-Methoxyacetophenone Intermediate1->StartingMaterial1 Claisen Condensation StartingMaterial2 Diethyl oxalate Intermediate1->StartingMaterial2 Claisen Condensation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.

  • Subsequently, add diethyl oxalate dropwise while maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

  • The crude intermediate can then be reacted with ammonia to form the corresponding enamine, followed by dehydration to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.

Step 2: Cyclization to form this compound

  • Dissolve the 3-(3-methoxyphenyl)-3-oxopropanenitrile intermediate and formamidine acetate in a suitable solvent such as 2-methoxyethanol or dimethylformamide.

  • Add a base, for instance, potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux (typically 120-150°C) for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Pyrimidine Ring Formation A 3-Methoxyacetophenone + Diethyl oxalate B Claisen Condensation (NaOEt, EtOH) A->B C 3-(3-methoxyphenyl)-3-oxopropanenitrile intermediate B->C D Intermediate + Formamidine acetate C->D E Cyclization (K2CO3, Reflux) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the amine protons, and a singlet for the methoxy group's methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a parent ion peak corresponding to the calculated exact mass.[1]

Therapeutic Relevance and Potential Mechanism of Action

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

Kinase Inhibition: A Promising Avenue

Many 4-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-aminopyrimidine core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The 6-aryl substituent, in this case, the 3-methoxyphenyl group, plays a vital role in occupying a hydrophobic pocket within the kinase active site, thereby contributing to both potency and selectivity. It is plausible that this compound could exhibit inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Polo-like kinase 4 (PLK4).[8][9][10]

MOA Hinge Hinge Region Pocket Hydrophobic Pocket Molecule This compound Molecule->Hinge H-bonding (4-amino group) Molecule->Pocket Hydrophobic Interactions (3-methoxyphenyl group)

Sources

The Pharmacological Versatility of 6-(3-Methoxyphenyl)pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 6-(3-Methoxyphenyl)pyrimidin-4-amine and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, adenosine receptor antagonists, and antitubulin agents. Its structural efficacy stems from the pyrimidine-4-amine moiety's ability to function as a bidentate hydrogen bond donor/acceptor pair for the kinase "hinge region," while the 3-methoxyphenyl group provides a lipophilic vector that targets the hydrophobic "back pocket" or "gatekeeper" regions of enzymes.

This guide analyzes the molecule’s utility in targeting Tyrosine Kinases (ABL1, FLT3) , Serine/Threonine Kinases (CSNK2A, CDKs) , and Tubulin dynamics , providing validated synthesis protocols and biological assay methodologies.

Chemical Identity & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position with an amino group and at the 6-position with a meta-methoxyphenyl ring.

FeatureFunction in Biological Systems
Pyrimidine N1 & 4-NH2 Hinge Binder: Forms a donor-acceptor H-bond motif with the backbone carbonyl and amide NH of kinase hinge residues (e.g., Met318 in c-Src).
3-Methoxyphenyl (C6) Hydrophobic Anchor: The meta-methoxy group orients into the hydrophobic selectivity pocket (often Gatekeeper +1 region), improving potency over unsubstituted phenyls.
C2 Position Solubility Vector: Often unsubstituted in the core scaffold but serves as the primary site for solubilizing groups (e.g., morpholine, piperazine) in clinical derivatives.
Mechanism of Action: ATP-Competitive Inhibition

In the context of kinase inhibition, this scaffold functions as a Type I or Type I½ inhibitor.

  • Entry: The inhibitor diffuses into the ATP-binding cleft.[1]

  • Anchoring: The pyrimidine N1 accepts a hydrogen bond from the hinge region backbone NH; the exocyclic 4-NH2 donates a hydrogen bond to the backbone carbonyl.

  • Selectivity: The 3-methoxyphenyl group at position 6 rotates to occupy the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine), displacing water and increasing entropic binding affinity.

Biological Targets & Activity Profile[2][3][4][5][6]

Tyrosine Kinases (ABL1 & FLT3)

Derivatives of this compound have shown nanomolar potency against BCR-ABL1 (implicated in CML) and FLT3 (implicated in AML).

  • Mechanism: The scaffold mimics the adenine ring of ATP.[1] The 3-methoxy substituent is crucial for evading steric clashes with bulky gatekeeper mutations (like T315I in ABL), although efficacy varies by specific derivative substitution at C2.

  • Data: 2-amino-4,6-diarylpyrimidine derivatives containing the 3-methoxyphenyl fragment have demonstrated IC50 values in the 10–50 nM range against K562 leukemia cells.

Casein Kinase 2 (CSNK2A)

Recent studies identify 2,6-disubstituted pyrimidines (and their pyrazine isosteres) as potent inhibitors of CSNK2A.

  • Selectivity: The meta-methoxy group provides selectivity over the closely related PIM3 kinase by exploiting subtle differences in the P-loop flexibility.

  • Antiviral Potential: Inhibition of CSNK2A by these scaffolds has shown promise in reducing viral replication (e.g., SARS-CoV-2) by blocking phosphorylation of viral nucleocapsid proteins.

Antitubulin Activity

While primarily kinase-focused, 4-amino-6-arylpyrimidines can bind to the colchicine site of tubulin.

  • Effect: They inhibit microtubule polymerization, leading to mitotic arrest at the G2/M phase.

  • SAR Note: For tubulin binding, the 3-methoxyphenyl group often works synergistically with a trimethoxyphenyl group on the opposing nitrogen (if N-linked) or position 2, mimicking the structure of Combretastatin A-4.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for generating the 6-aryl core.

Reaction Scheme: 4-Amino-6-chloropyrimidine + 3-Methoxyphenylboronic acid → Product

Protocol:

  • Reagents:

    • 4-Amino-6-chloropyrimidine (1.0 equiv)

    • 3-Methoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates).

    • Base: Na2CO3 (2.0 M aq) or K3PO4.[1]

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.[1]

    • Add halide, boronic acid, and base.[2] Add catalyst last under nitrogen flow.[1]

    • Heat to 90°C for 12–16 hours under inert atmosphere.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.[1]

    • Purification: Flash chromatography (SiO2, Gradient: 0–10% MeOH in DCM).

Biological Assay: ADP-Glo Kinase Assay (Promega)

To validate inhibitory activity against a target kinase (e.g., ABL1).

  • Preparation: Dilute compound in DMSO (10 mM stock). Prepare 3x serial dilutions.

  • Kinase Reaction:

    • Mix 2 µL of Compound + 4 µL of Kinase (e.g., 2 ng/µL ABL1) + 4 µL of Substrate/ATP mix.

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Incubate at RT for 60 minutes .

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).[1] Calculate IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold in cancer cell signaling (Kinase inhibition) and cytoskeletal dynamics (Tubulin).

G Scaffold 6-(3-Methoxyphenyl) pyrimidin-4-amine ABL ABL1 / BCR-ABL (Tyrosine Kinase) Scaffold->ABL IC50: ~10-50 nM CSNK2 CSNK2A (Ser/Thr Kinase) Scaffold->CSNK2 Selectivity > PIM3 Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin High conc. STAT5 STAT5 Signaling ABL->STAT5 Phosphorylation NFkB NF-κB Pathway CSNK2->NFkB Activation Mitosis Microtubule Polymerization Tubulin->Mitosis Assembly Apoptosis Apoptosis (Cell Death) STAT5->Apoptosis Inhibition blocked NFkB->Apoptosis Survival blocked Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Disruption Arrest->Apoptosis

Caption: Mechanistic impact of the scaffold on oncogenic signaling and cell division pathways.

Structure-Activity Relationship (SAR) Summary

Modification SiteSubstitutionEffect on Activity
Pyrimidine C4 (Amine) Methylation (-NHMe)Generally reduces potency (loss of H-bond donor).
Phenyl Ring (C6) 3-OMe (Meta) Optimal. Balances hydrophobicity and metabolic stability.
4-OMe (Para)Often reduces kinase selectivity; improves tubulin binding.
3-OH (Phenol)Increases clearance (Phase II conjugation); reduces cellular potency.
Pyrimidine C2 H (Unsubstituted)Baseline activity.[1][3]
NH-Alkyl / Morpholinedrastically increases potency and solubility (Clinical Candidate profile).

References

  • RSC Publishing. (2025).[1] 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. Royal Society of Chemistry.[1] Link

  • National Institutes of Health (NIH). (2024).[1] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PubMed Central.[1] Link

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

  • Juniper Publishers. (2017).[1] Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Link

  • National Institutes of Health (NIH). (2021).[1] Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride. PubMed Central.[1] Link

Sources

Review of Pyrimidine-Based Kinase Inhibitors: Structural Logic, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry, particularly within the kinase inhibitor space. Its planar, nitrogen-rich heterocycle offers an ideal template for mimicking the adenine ring of ATP, enabling precise hydrogen bonding with the kinase hinge region. This guide provides a technical deep-dive into the structural rationale, synthetic pathways, and validation protocols for pyrimidine-based inhibitors, with a focus on FDA-approved agents like Osimertinib (EGFR) and Abemaciclib (CDK4/6).

Structural Biology: The Pyrimidine Privilege

The Hinge Binding Motif

The success of pyrimidine inhibitors stems from their ability to satisfy the hydrogen bonding requirements of the kinase hinge region. In the ATP-binding pocket, the hinge region connects the N-terminal and C-terminal lobes.

  • Interaction Geometry: The N1 and N3 atoms of the pyrimidine ring (or N1/N7 in fused systems like pyrrolopyrimidines) typically serve as hydrogen bond acceptors, while an exocyclic amino group (often at C2 or C4) acts as a hydrogen bond donor.

  • Conservation: This motif targets the backbone amide and carbonyl of the hinge residue (e.g., Met793 in EGFR, Val96 in CDK4), a feature conserved across the human kinome.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 2,4-diaminopyrimidine scaffold within the kinase active site.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrimidine Inhibitor Met793_NH Met793 (Backbone NH) N1 Pyrimidine N1 (Acceptor) Met793_NH->N1 H-Bond (2.8 Å) Met793_CO Met793 (Backbone CO) Gatekeeper Gatekeeper (e.g., T790) C2_NH C2-Amino (Donor) C2_NH->Met793_CO H-Bond (2.9 Å) C4_R C4-Substituent (Tail) C4_R->Gatekeeper Hydrophobic/Steric Contact

Figure 1: Canonical hydrogen bonding network between a pyrimidine-based inhibitor and the EGFR hinge region (Met793).

Case Study: Osimertinib (EGFR Inhibitor)

Osimertinib (Tagrisso) is a third-generation, irreversible EGFR inhibitor designed to target the T790M resistance mutation while sparing wild-type EGFR.

Mechanism of Action
  • Scaffold: Pyrimidine core.[1][2]

  • Binding: The pyrimidine core binds to the hinge.

  • Covalent Warhead: An acrylamide moiety attached to the phenyl ring forms a covalent bond with Cys797 at the solvent front. This covalent lock ensures high potency and overcomes the increased ATP affinity caused by the T790M mutation.

Synthetic Pathway (Technical Overview)

The synthesis of Osimertinib requires precise control to install the acrylamide warhead without polymerization.

StepReaction TypeReagents & ConditionsCritical Notes
1 Core Assembly 2,4-Dichloropyrimidine + N-methylindole (Friedel-Crafts or coupling)Establishes the C4-indole linkage. Regioselectivity is key.
2 SNAr Coupling Intermediate + 4-fluoro-2-methoxy-5-nitroanilineIntroduces the aniline ring at C2. Acidic catalysis (TsOH) often used.
3 Nitro Reduction Fe/NH4Cl or H2/Pd-CConverts nitro group to aniline. Caution: Aniline is oxidation-sensitive.
4 Acylation Acryloyl chloride + DIPEA (or Acrylic acid + HATU)CRITICAL: Installs the covalent warhead. Must be performed at low temp (0°C) to prevent dimerization.
5 Salt Formation Methanesulfonic acidCrystallizes the mesylate salt for bioavailability.

Case Study: Abemaciclib (CDK4/6 Inhibitor)

Abemaciclib (Verzenio) utilizes a 2-anilino-2,4-pyrimidine-(5-benzimidazole) scaffold.[3] Unlike other CDK inhibitors (e.g., Palbociclib), Abemaciclib exhibits higher selectivity for CDK4 over CDK6 and possesses unique lipophilicity allowing blood-brain barrier penetration.

Signaling Pathway Inhibition

Abemaciclib blocks the G1-to-S phase transition by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.

CDKPathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulation Complex Cyclin D - CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb Rb (Hypophosphorylated) Complex->Rb Phosphorylates Abemaciclib Abemaciclib (Inhibitor) Abemaciclib->Complex Inhibits pRb pRb (Hyperphosphorylated) Rb->pRb Releases E2F E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Transcription ON

Figure 2: Mechanism of CDK4/6 inhibition by Abemaciclib, preventing Rb phosphorylation and arresting the cell cycle.

Experimental Protocols

As a Senior Scientist, establishing robust assays is as critical as the chemistry itself.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring ADP generation. It is preferred over radiometric assays for high-throughput screening due to its high Z' factor.

Protocol:

  • Reagent Prep: Dilute kinase (e.g., EGFR T790M) to 1 nM and substrate (Poly Glu:Tyr) to 0.2 mg/mL in 1X Kinase Buffer.

  • Compound Addition: Dispense 10 nL of inhibitor (in DMSO) into a 384-well plate.

  • Reaction Initiation: Add 2.5 µL kinase solution + 2.5 µL ATP/Substrate mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 min.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. Mechanism: Depletes unconsumed ATP.

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. Mechanism: Converts ADP to ATP -> Luciferase reaction.

  • Read: Measure Luminescence (RLU).

Validation Criteria:

  • Signal-to-Background (S/B): > 10.

  • Z' Factor: > 0.7.

  • Linearity: Signal must be linear with respect to enzyme concentration and time.

ADPGlo Step1 Kinase Reaction (ATP -> ADP + pSub) Step2 ADP-Glo Reagent (Depletes ATP) Step1->Step2 40 min Incubation Step3 Detection Reagent (ADP -> ATP -> Light) Step2->Step3 30 min Incubation Read Luminometer (RLU) Step3->Read Data Output

Figure 3: Workflow for the ADP-Glo Kinase Assay.

Cellular Target Engagement (Western Blot)

To confirm the inhibitor works inside the cell, phosphorylation of the downstream target must be assessed.

  • Cell Line: H1975 (EGFR L858R/T790M).

  • Treatment: Treat cells with inhibitor (0.1 - 1000 nM) for 6 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Ab: Anti-pEGFR (Tyr1068) - Marker of activity.

    • Control Ab: Anti-Total EGFR and Anti-GAPDH - Loading controls.

  • Analysis: Calculate IC50 based on band intensity densitometry.

Future Directions

The field is moving beyond simple occupancy-driven inhibition:

  • PROTACs: Pyrimidine scaffolds are now being used as the "warhead" moiety in Proteolysis Targeting Chimeras to degrade kinases (e.g., BTK, EGFR) rather than just inhibit them.

  • Fourth-Generation Inhibitors: Targeting the C797S mutation (which confers resistance to Osimertinib) requires novel binding modes, potentially utilizing allosteric pockets away from the hinge.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021). Link

  • Discovery of Osimertinib (AZD9291): A Potent and Selective EGFR Inhibitor. Journal of Medicinal Chemistry. (2014). Link

  • Abemaciclib: The First Dedicated CDK4/6 Inhibitor for Breast Cancer. Drugs. (2018). Link

  • ADP-Glo™ Kinase Assay Application Guide. Promega Corporation. Link

  • Structural Basis for EGFR Mutant Inhibition by Osimertinib. Protein Data Bank (PDB ID: 4ZAU). Link

  • FDA Label: VERZENIO (abemaciclib) tablets. FDA.gov. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(3-Methoxyphenyl)pyrimidin-4-amine and its related compounds, a promising scaffold in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP with the kinase active site.[2] This property, combined with the synthetic tractability of the pyrimidine core, makes it an attractive starting point for the design of potent and selective kinase inhibitors.

The 6-aryl-4-aminopyrimidine scaffold, in particular, has emerged as a promising framework for targeting various kinases. This guide will focus on a specific embodiment of this scaffold, this compound, and its analogs, with a particular emphasis on their potential as inhibitors of the ABL1 tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

Synthetic Strategies for 6-Arylpyrimidin-4-amines

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile approach involves a two-step process: the construction of a chalcone intermediate followed by a cyclocondensation reaction.[3]

General Synthetic Workflow

The overall synthetic strategy is depicted below. An aldol condensation between a substituted benzaldehyde and a substituted acetophenone yields a chalcone. This intermediate is then cyclized with guanidine to form the 2-aminodiarylpyrimidine core. For the synthesis of 4-amino derivatives, a similar strategy employing different starting materials can be envisioned.

Synthetic_Workflow A Substituted Benzaldehyde C Chalcone Intermediate A->C Aldol Condensation B Substituted Acetophenone B->C E 2-Amino-4,6-diarylpyrimidine C->E Cyclocondensation D Guanidine D->E SAR_Diagram Core This compound Scaffold R1 Modifications at C4-amino group: - Primary amine is often crucial for hinge binding. - Substitution can modulate selectivity and physical properties. Core->R1 R2 Modifications on the Pyrimidine Core: - Substituents at C2 and C5 can influence potency and selectivity by interacting with other regions of the ATP binding pocket. Core->R2 R3 Modifications on the 3-Methoxyphenyl Ring: - Position of the methoxy group is critical. - Other substituents (e.g., halogens, small alkyl groups) can fine-tune activity and metabolic stability. Core->R3 BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Analog Inhibitor->BCR_ABL Inhibition

Sources

In silico modeling of 6-(3-Methoxyphenyl)pyrimidin-4-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In silico modeling of 6-(3-Methoxyphenyl)pyrimidin-4-amine interactions Primary Application: Structure-Based Drug Design (SBDD) for Kinase Inhibition[1][2]

Executive Summary & Chemical Logic

This guide details the computational workflow for modeling This compound , a privileged scaffold in medicinal chemistry.[1][2] Structurally, this molecule represents a minimal pharmacophore for ATP-competitive kinase inhibition .[1][2] The aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase active sites (e.g., CDK2, EGFR, JAK).

The Core Challenge: The primary failure mode in modeling this scaffold is incorrect protonation and tautomeric state assignment of the pyrimidine ring.[2] This guide prioritizes a Quantum Mechanics (QM)-derived ligand preparation protocol to ensure the input structure reflects the bioactive conformation before engaging in classical mechanics simulations.

Protocol Phase I: Ligand Preparation (QM-Driven)

Standard force field generation often misidentifies the lowest energy tautomer for aminopyrimidines.[1][2] We employ Density Functional Theory (DFT) for validation.

Tautomer Enumeration & Geometry Optimization

The 4-aminopyrimidine moiety can exist in the amino (preferred) or imino tautomeric forms.[2]

  • Enumeration: Generate all stereoisomers and tautomers at pH 7.4 ± 1.0.

  • QM Optimization:

    • Software: Gaussian / ORCA / Jaguar.[1][2]

    • Theory Level: B3LYP/6-31G** (Cost-effective for small organic molecules).[1][2]

    • Solvation: PCM (Polarizable Continuum Model) with water solvent.[1][2]

    • Objective: Confirm the global minimum energy structure. For this scaffold, the amino-pyrimidine form is generally energetically favorable by >5 kcal/mol over the imino form, ensuring it is the dominant species in solution.[2]

Charge Calculation

Do not rely on Gasteiger charges for crucial hinge-binders.

  • Method: RESP (Restrained Electrostatic Potential) fitting.[1][2]

  • Protocol: Calculate electrostatic potential (ESP) at the HF/6-31G* level and fit point charges to atomic centers. This ensures the high polarization of the pyrimidine nitrogens is accurately captured for subsequent MD simulations.[2]

Protocol Phase II: Target Selection & Docking

We will model this ligand against CDK2 (Cyclin-Dependent Kinase 2) , a representative system for aminopyrimidine binding.[1]

Target Preparation
  • PDB Selection: 1HCK (CDK2 with ATP-competitive inhibitor).[1][2] High resolution (<2.0 Å) is critical.

  • Pre-processing:

    • Strip Waters: Remove all solvent molecules except conserved "structural waters" bridging the ligand and the gatekeeper residue (e.g., Thr14 in CDK2).[2]

    • H-Bond Optimization: Optimize hydrogen bond networks using PROPKA (pH 7.0) to flip Asn/Gln/His residues.[1][2]

Molecular Docking Workflow (Glide / AutoDock Vina)

The goal is to reproduce the "Hinge Binding" mode.[2]

Step-by-Step Protocol:

  • Grid Generation:

    • Center: Centroid of the co-crystallized ligand in 1HCK.[2]

    • Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the ATP pocket).

    • Constraints (Crucial): Define a Hydrogen Bond Constraint on the backbone NH of Leu83 (the hinge residue). This forces the docking software to reject poses that do not form the critical adenine-mimic interaction.[2]

  • Sampling:

    • Precision: XP (Extra Precision) in Glide or Exhaustiveness=32 in Vina.

    • Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.[2]

Data Output Table: Docking Validation Criteria

Metric Acceptance Threshold Physical Meaning
Docking Score < -7.5 kcal/mol Predicted affinity relative to standard kinase inhibitors.[1][2]
Ligand Efficiency > 0.3 kcal/mol/heavy atom Ensures the fragment binds efficiently, not just due to size.

| RMSD (Self-Docking) | < 2.0 Å | Validates that the docking protocol can reproduce the crystal pose. |

Protocol Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1][2] MD is required to validate the stability of the hydrophobic interaction between the 3-methoxyphenyl group and the kinase "back pocket."[2]

System Setup (GROMACS Pipeline)

Causality: We use an explicit solvent model to capture the desolvation penalty of the methoxy group entering the hydrophobic pocket.[2]

  • Topology Generation:

    • Protein: CHARMM36m force field (best for protein dynamics).[1][2]

    • Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server.[2] Validation: Check the "Penalty Score" from CGenFF.[2] If >50, manual parameterization is required.

  • Solvation:

    • Water Model: TIP3P (compatible with CHARMM).[1][2]

    • Box Type: Dodecahedron (minimizes solvent volume).[1][2]

    • Distance: 1.0 nm buffer between protein and box edge.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration (physiological ionic strength).

Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.[1][2]

  • Equilibration (NVT): 100 ps at 300 K. Restrain heavy atoms. Purpose: Stabilize temperature.[1][2]

  • Equilibration (NPT): 100 ps at 1 bar. Purpose: Stabilize density.[1][2]

  • Production Run:

    • Time: 100 ns.

    • Step Size: 2 fs.

    • Algorithm: LINCS constraint for H-bonds.

Analysis Metrics (Self-Validating)
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone.[2] A stable plateau (< 2.5 Å fluctuation) indicates a stable binding mode.[1][2]

  • H-Bond Lifetime: Calculate the occupancy of the H-bond to Leu83. >60% occupancy confirms the hinge-binding hypothesis.[1][2]

Protocol Phase IV: Binding Free Energy (MM/GBSA)

MD trajectories are computationally expensive to score directly.[1][2] We use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) for a more rigorous energy estimate than docking scores.[1]

Methodology: Extract 100 snapshots from the last 10 ns of the stable MD trajectory.[2]


[1][3]
  • 
    :  Electrostatic + van der Waals interaction (from force field).[1]
    
  • 
    :  Solvation energy calculated using the GB (Generalized Born) implicit solvent model.[2]
    
  • 
    :  Entropy term (often omitted in relative ranking due to high computational cost/noise, but rigorous for absolute binding).[1]
    

Interpretation: For the this compound scaffold, a


 lower than -25 kcal/mol  (excluding entropy) typically correlates with micromolar to high-nanomolar activity in kinase assays.[1][2]

Visualization of the Computational Pipeline

G Ligand Ligand: 6-(3-Methoxyphenyl) pyrimidin-4-amine QM QM Prep (B3LYP/6-31G**) Tautomer & Charge Fitting Ligand->QM Docking Docking (Glide/Vina) Constraint: Hinge H-Bond QM->Docking Target Target: Kinase (e.g., CDK2) PDB: 1HCK Target->Docking MD MD Simulation (GROMACS) 100ns, CHARMM36m + TIP3P Docking->MD Top Pose Analysis MM/GBSA & Interaction Profiling RMSD, H-Bond Occupancy MD->Analysis Trajectory

Caption: Integrated computational workflow from QM-based ligand preparation to dynamic free energy estimation.

Interaction Network Map (Hinge Region)

This diagram visualizes the critical molecular interactions that must be observed in the Docking/MD results to validate the model.

Interaction Ligand_N1 Pyrimidine N1 (Acceptor) Res_BackboneNH Hinge Backbone NH (e.g., Leu83) Ligand_N1->Res_BackboneNH H-Bond (2.8 Å) Ligand_Amine C4-Amine (Donor) Res_BackboneCO Hinge Backbone CO (e.g., Glu81) Ligand_Amine->Res_BackboneCO H-Bond (3.0 Å) Ligand_Methoxy 3-Methoxy Phenyl (Hydrophobic) Res_Gatekeeper Gatekeeper Residue (Phe/Thr) Ligand_Methoxy->Res_Gatekeeper Pi-Stacking / VdW

Caption: Schematic of the bidentate hydrogen bond network ("Hinge Binder") required for aminopyrimidine efficacy.

References

  • RCSB Protein Data Bank. Crystal structure of Human CDK2. PDB ID: 1HCK.[1][2] Available at: [Link][1]

  • Lemkul, J. A. (2024).[1] GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link][1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2010).[1] CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1][2] Journal of Computational Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Preparation of 6-(3-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Arylpyrimidin-4-amine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The 6-arylpyrimidin-4-amine scaffold, in particular, has garnered significant attention in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of therapeutic activities, such as kinase inhibition for cancer therapy.[2][3] The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds, making the development of robust synthetic routes to novel analogs, such as 6-(3-methoxyphenyl)pyrimidin-4-amine, a key objective for drug discovery and development programs.

This document provides a comprehensive guide to the experimental preparation of this compound, detailing a reliable two-step synthetic protocol. The synthesis proceeds through the formation of an enaminone intermediate, followed by a cyclization reaction with guanidine. This approach is widely applicable for the synthesis of various 6-arylpyrimidin-4-amines.[4]

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, from 3-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is the cyclization of this intermediate with guanidine hydrochloride in the presence of a base to yield the target pyrimidine.

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrimidine Ring Cyclization start 3-Methoxyacetophenone intermediate (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one start->intermediate Reflux reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent1->intermediate product This compound intermediate->product Reflux in Ethanol reagent2 Guanidine Hydrochloride reagent2->product base Sodium Ethoxide base->product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Intermediate)

The formation of the enaminone intermediate is a crucial step that sets the stage for the subsequent cyclization. This reaction is a condensation between 3-methoxyacetophenone and DMF-DMA. DMF-DMA serves as a convenient and reactive source of a formyl group equivalent.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-MethoxyacetophenoneReagentSigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥98%Carl Roth
TolueneAnhydrousSigma-Aldrich
HexaneACS GradeFisher Scientific
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating mantle--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyacetophenone (5.0 g, 33.3 mmol) and N,N-dimethylformamide dimethyl acetal (7.9 g, 66.6 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation: To the resulting oily residue, add hexane (50 mL) and stir vigorously. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold hexane (2 x 20 mL), and dry under vacuum to afford (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one.

Expected Results and Characterization
  • Yield: Typically 80-90%

  • Appearance: Yellow crystalline solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 12.4 Hz, 1H), 7.45-7.30 (m, 3H), 7.00 (dd, J = 8.2, 2.6 Hz, 1H), 5.70 (d, J = 12.4 Hz, 1H), 3.86 (s, 3H), 3.10 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 187.0, 159.8, 154.9, 139.6, 129.4, 119.3, 117.4, 112.0, 92.5, 55.4, 45.3.

Part 2: Synthesis of this compound (Final Product)

The final step in the synthesis is the cyclization of the enaminone intermediate with guanidine. This reaction proceeds via a nucleophilic attack of guanidine on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to form the stable pyrimidine ring. The use of a strong base, such as sodium ethoxide, is necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier
(E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one-Synthesized in Part 1
Guanidine hydrochloride≥99%Sigma-Aldrich
Sodium metalReagentSigma-Aldrich
EthanolAnhydrousSigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating mantle--
Sintered glass funnel--
Experimental Protocol
  • Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol. The sodium will react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared solution of sodium ethoxide, add guanidine hydrochloride (4.15 g, 43.5 mmol) and stir until it dissolves. Then, add (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (7.1 g, 34.6 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction by TLC using ethyl acetate/hexane (1:1) as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water (100 mL) and stir. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Expected Results and Characterization
  • Yield: Typically 60-75%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 168-170 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H), 7.66 (d, J = 7.7 Hz, 1H), 7.59 (t, J = 2.0 Hz, 1H), 7.42 (t, J = 7.9 Hz, 1H), 7.04 (dd, J = 8.2, 2.5 Hz, 1H), 6.99 (s, 1H), 6.80 (s, 2H, NH₂), 3.83 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.0, 162.9, 159.8, 157.9, 138.2, 130.2, 119.0, 114.6, 111.9, 105.1, 55.2.

  • Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.

Safety and Handling Precautions

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor.[5] Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Guanidine hydrochloride: Harmful if swallowed. Causes skin irritation and serious eye irritation. Avoid breathing dust. Wear appropriate PPE.

  • Sodium metal: Reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere and away from water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

Troubleshooting and Expert Insights

  • Low Yield in Enaminone Synthesis: Ensure that the 3-methoxyacetophenone is of high purity and that the DMF-DMA is not hydrolyzed. Using a slight excess of DMF-DMA can help drive the reaction to completion.

  • Incomplete Cyclization: The formation of sodium ethoxide is critical. Ensure that the sodium metal is completely dissolved before adding the other reagents. The use of anhydrous ethanol is essential to prevent quenching of the base.

  • Purification Challenges: If the final product is not pure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for further purification.

Conclusion

The two-step synthesis of this compound presented here is a robust and reliable method for accessing this important heterocyclic scaffold. By following the detailed protocols and paying attention to the key experimental parameters, researchers can efficiently synthesize this compound for further investigation in drug discovery and development programs. The versatility of this synthetic route also allows for the preparation of a wide range of analogs by simply varying the starting acetophenone.

References

  • Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-methoxyphenyl)pyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 865-879.
  • (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. (2018).
  • (2025). Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*.
  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 720-726.
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025).
  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
  • Sigma-Aldrich. (2024).
  • Synthesis of some new 6-amino-3-methoxyflavones. (2025).
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). Molbank, 2017(4), M961.
  • 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. (2025).
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Supplementary Information for Impact of the Position of Imine-Linker over Optoelectronic Performance of π-Conjugated Organic Fr. The Royal Society of Chemistry.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12(1), 17791.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7475–7496.
  • Fisher Scientific. (2010). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). Journal of Medicinal Chemistry, 57(21), 8968–8985.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6147-6172.
  • Fisher Scientific. (2023).

Sources

Analytical methods for 6-(3-Methoxyphenyl)pyrimidin-4-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for the structural identification, purity assessment, and physicochemical profiling of 6-(3-Methoxyphenyl)pyrimidin-4-amine (referred to herein as 6-MPPA ). As a critical scaffold in the development of adenosine receptor antagonists and kinase inhibitors, 6-MPPA requires rigorous characterization to ensure the absence of regioisomeric impurities common in cross-coupling syntheses (e.g., Suzuki-Miyaura).[1] This guide provides a self-validating analytical workflow, including a validated HPLC-UV-MS method, NMR interpretation, and solid-state profiling.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Exact Mass 201.0902 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in Water
pKa (Calc) ~4.5 (Pyrimidine N-1), ~13.0 (Amine)
LogP (Calc) 1.8 – 2.1

Analytical Workflow Strategy

The characterization logic follows a "Filter and Verify" approach.[1] We first filter out gross impurities using HPLC, then verify structure using orthogonal spectroscopic methods.

AnalyticalWorkflow Start Crude 6-MPPA Purity Purity Screen (UHPLC-UV-MS) Start->Purity Purity->Start Repurify ID Structural ID (1H/13C NMR) Purity->ID >98% Purity SolidState Solid State (XRD/DSC) ID->SolidState Structure Confirmed Release Certificate of Analysis (CoA) SolidState->Release

Figure 1: Analytical Decision Matrix. The workflow mandates a purity threshold before investing in expensive solid-state characterization.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and identify potential regioisomers or unreacted boronic acid starting materials. Rationale: Aminopyrimidines are basic.[1][2] Using a high-pH mobile phase (pH > pKa) ensures the analyte is neutral, improving peak shape and retention on C18 columns. However, for MS compatibility, we utilize a Formic Acid (low pH) method which is robust for positive mode ionization.

Method Parameters (UHPLC-MS Compatible)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection UV @ 254 nm (primary), 280 nm; MS (ESI+)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold (Polar impurity elution)
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.2 (Critical for amine peak symmetry).

  • Resolution: > 2.0 between 6-MPPA and any des-methyl impurity.[1]

  • Retention Time: ~4.5 - 5.5 min (Typical).

Protocol B: Structural Identification (NMR Spectroscopy)

Objective: Unequivocal assignment of the substitution pattern. Critical Check: Distinguish between the 4-amine and 2-amine isomers if the starting material was ambiguous.

Sample Preparation
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and H-bonding stabilization of the amine protons).[1]

  • Concentration: 5-10 mg in 0.6 mL.[1]

Expected ¹H NMR Shifts (400 MHz, DMSO-d₆)
Proton AssignmentShift (δ, ppm)MultiplicityIntegrationMechanistic Note
H-2 (Pyrimidine) 8.60 – 8.70Singlet (s)1HMost deshielded due to flanking N atoms.[1]
H-5 (Pyrimidine) 6.90 – 7.00Singlet (s)1HShielded by electron donation from 4-NH₂.
NH₂ (Amine) 6.80 – 7.20Broad (br s)2HExchangeable with D₂O. Chemical shift varies with concentration.[1]
Ar-H (Phenyl) 7.30 – 7.60Multiplet (m)3HH-2', H-5', H-6' of the methoxyphenyl ring.[1]
Ar-H (Phenyl) 6.95 – 7.05Multiplet (m)1HH-4' (Ortho to methoxy).
-OCH₃ (Methoxy) 3.82Singlet (s)3HDiagnostic sharp singlet.

Interpretation Logic:

  • The presence of two distinct singlets in the aromatic region (H-2 and H-5) confirms the 4,6-disubstituted pyrimidine core.[1]

  • If H-2 and H-5 appear as doublets, the substitution is likely 4,5- (incorrect isomer).[1]

Protocol C: Mass Spectrometry (ESI-HRMS)

Objective: Confirm elemental composition and analyze fragmentation for structural validation.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Target Ion: [M+H]⁺ = 202.0975 (Calculated).

  • Fragmentation Pathway (MS/MS):

Fragmentation Parent [M+H]+ m/z 202.1 Frag1 Loss of NH3 m/z 185.1 Parent->Frag1 -17 Da Frag2 Loss of CH3• (Methoxy radical) m/z 187.1 Parent->Frag2 -15 Da Core Pyrimidine Core Cleavage m/z ~94 Frag1->Core Ring rupture

Figure 2: Predicted Fragmentation Pathway.[1] The loss of ammonia (-17 Da) is characteristic of exocyclic primary amines on heteroaromatic rings.

Protocol D: Solid State Characterization

For drug development applications, the solid form must be controlled.[1]

  • X-Ray Powder Diffraction (XRPD):

    • Scan range: 2θ = 3° to 40°.[1]

    • Purpose: Identify crystallinity. Amorphous material may be less stable.

  • Differential Scanning Calorimetry (DSC):

    • Ramp: 10°C/min.

    • Expected Melting Point: Typically 140°C – 160°C for this class of compounds (verify experimentally). Sharp endotherm indicates high purity crystalline form.[1]

References

  • PubChem. Compound Summary for CID 126470604: 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine (Analogous Structure Reference).[1][3] National Library of Medicine (US). Accessed Feb 3, 2026.[1] Link

  • Bhat, M. et al. Synthesis and Characterization of Aminopyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 2015.[1] (General synthetic and spectral data for aminopyrimidines).

  • Agilent Technologies. Analysis of Basic Compounds using Agilent Zorbax Eclipse Plus C18. Application Note 5990-xxxxEN.[1] (Standard protocol for high-pH/low-pH switching for basic drugs).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] (Authoritative source for NMR shift prediction rules).

  • European Pharmacopoeia (Ph. Eur.). 2.2.[1][3]29. Liquid Chromatography. (Regulatory standard for HPLC system suitability).

Sources

Application Note: Cell-Based Evaluation of 6-(3-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Kinase Inhibition Profiling and Cytotoxicity Assessment[1]

Introduction & Mechanism of Action

6-(3-Methoxyphenyl)pyrimidin-4-amine represents a privileged structural scaffold in medicinal chemistry, sharing core pharmacophore features with several FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib) and adenosine receptor antagonists.[1] The 4-aminopyrimidine core functions as the hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of protein kinases, while the 3-methoxyphenyl substituent at the 6-position typically occupies the hydrophobic specificity pocket (selectivity pocket).[1]

Why this Assay? This protocol is designed to evaluate the compound's efficacy as a Type I/II Kinase Inhibitor . Specifically, we utilize the K562 chronic myeloid leukemia (CML) cell line, which is driven by the constitutively active BCR-ABL1 tyrosine kinase. This system provides a robust, self-validating model: if the compound successfully engages the ATP-binding site, it will block BCR-ABL autophosphorylation, silence downstream STAT5/ERK signaling, and induce apoptosis.[1]

Signaling Pathway & Mechanism (Graphviz)

KinasePathway Compound 6-(3-Methoxyphenyl) pyrimidin-4-amine BCR_ABL BCR-ABL1 (Oncogenic Kinase) Compound->BCR_ABL Competitive Inhibition (Hinge Binding) Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induction via Signal Loss ATP ATP ATP->BCR_ABL Phosphorylation Source STAT5 STAT5 (Transcription Factor) BCR_ABL->STAT5 Phosphorylation pSTAT5 p-STAT5 (Activated) STAT5->pSTAT5 Activation Nucleus Nucleus (Gene Transcription) pSTAT5->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Bcl-xL / Cyclin D1

Figure 1: Mechanism of Action. The compound competes with ATP for the kinase active site, blocking the phosphorylation cascade necessary for leukemic cell survival.

Experimental Design & Materials

This workflow consists of two phases:

  • Phenotypic Screen (IC50): Quantifying antiproliferative potency.

  • Target Engagement (Western Blot): Verifying mechanism via inhibition of downstream phosphorylation.

Reagents & Equipment Table
Reagent/EquipmentSpecificationPurpose
Test Compound This compoundTarget Inhibitor
Cell Line K562 (ATCC® CCL-243™)BCR-ABL+ Model System
Solvent DMSO (Anhydrous, ≥99.9%)Compound Solubilization
Assay Media RPMI-1640 + 10% FBS + 1% Pen/StrepCell Growth
Detection Reagent Resazurin (Alamar Blue) or CellTiter-Glo®Viability Readout
Lysis Buffer RIPA + Phosphatase Inhibitor CocktailProtein Extraction
Primary Antibody Anti-p-BCR (Tyr177) or Anti-p-STAT5Phospho-specific detection
Detailed Protocol
Phase A: Compound Preparation (Critical Step)

Rationale: Pyrimidine derivatives often suffer from poor aqueous solubility. Proper DMSO handling prevents precipitation which causes false negatives.

  • Stock Solution (10 mM): Weigh 2.93 mg of compound (MW ≈ 293.32 g/mol ) and dissolve in 1 mL of anhydrous DMSO. Vortex for 1 minute.

    • QC Check: Solution must be clear. If turbid, sonicate at 37°C for 5 mins.

  • Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Phase B: Cell Viability Assay (IC50 Determination)

Experimental Workflow (Graphviz)

AssayWorkflow Step1 Day 0: Seed K562 Cells (5,000 cells/well) Step2 Day 1: Compound Treatment (Serial Dilution) Step1->Step2 24h Incubation Step3 Day 4: Add Detection Reagent (Resazurin/ATP) Step2->Step3 72h Exposure Step4 Readout: Fluorescence/Luminescence (Calculate IC50) Step3->Step4 1-4h Incubation

Figure 2: 72-hour Cytotoxicity Assay Timeline.

Step-by-Step:

  • Seeding: Harvest K562 cells (log phase, >95% viability). Dilute to 50,000 cells/mL in fresh media.

  • Plating: Dispense 100 µL/well (5,000 cells) into a black-walled 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare a 3-fold serial dilution of the compound in DMSO (8 points). Top concentration: 10 mM.[1]

    • Dilute these DMSO stocks 1:1000 into warm media (Intermediate Plate) to achieve 2x final concentration (max 0.2% DMSO).

    • Add 100 µL from Intermediate Plate to the Cell Plate.

    • Final Concentration Range: 10 µM down to 0.004 µM.[1]

    • Controls: DMSO Only (0% Inhibition), Staurosporine (1 µM, Positive Control).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 20 µL Resazurin solution (0.15 mg/mL). Incubate 4 hours.

  • Read: Measure Fluorescence (Ex 560nm / Em 590nm).

Phase C: Target Engagement (Western Blot)

Rationale: To prove the cell death is due to kinase inhibition and not general toxicity.

  • Treatment: Seed K562 cells in 6-well plates (1x10^6 cells/well). Treat with compound at IC90 concentration (determined from Phase B) for 6 hours .

  • Lysis: Wash cells with cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in cold RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Run 20 µg protein on SDS-PAGE. Transfer to PVDF.[1]

  • Probing:

    • Primary: Rabbit anti-p-STAT5 (Tyr694) (1:1000).

    • Loading Control: Mouse anti-GAPDH (1:5000).

  • Result: A disappearance of the p-STAT5 band compared to the DMSO control confirms specific kinase inhibition.[1]

Data Analysis & Troubleshooting
Calculating IC50

Normalize raw fluorescence units (RFU) to controls:



Fit data to a 4-parameter logistic (4PL) non-linear regression model using GraphPad Prism or similar software.
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in wells Compound insolubility at >10 µMVerify DMSO is <0.5%. Sonicate stock. Use intermediate dilution plate.
High Background Signal Resazurin over-incubationReduce incubation time to 2 hours. Ensure media is phenol-red free if possible.[1]
No IC50 Convergence Potency is too low or too highAdjust concentration range. If >50 µM is required, compound is likely non-specific.
References
  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent kinase inhibitors."[2] Chemical Biology & Drug Design, 2020.[2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126470604, 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine."[1] PubChem, 2024. Link

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Link

  • Thermo Fisher Scientific. "Resazurin Cell Viability Assay Protocol." Link

Sources

Application Note: In Vitro Characterization of 6-(3-Methoxyphenyl)pyrimidin-4-amine

[1]

Compound ID: 6-(3-MP)P-4A Chemical Class: 4-Amino-6-Arylpyrimidine Primary Applications: Adenosine Receptor Antagonism, Kinase Selectivity Profiling, Fragment-Based Drug Discovery (FBDD).

Part 1: Technical Overview & Mechanism of Action

Structural Basis of Bioactivity

The bioactivity of this compound is driven by its structural homology to adenine.

  • Pyrimidine Core: Acts as a hydrogen bond acceptor/donor system, interacting with the "hinge region" of kinases or the orthosteric binding site of Adenosine G-Protein Coupled Receptors (GPCRs).

  • C4-Amine: Provides a critical hydrogen bond donor, mimicking the

    
    -amine of adenosine.
    
  • C6-(3-Methoxyphenyl) Moiety: This hydrophobic tail extends into the selectivity pocket (e.g., the hydrophobic back-pocket of a kinase or the exosite of a GPCR), providing potency and isoform selectivity over endogenous ligands.

Target Signaling Pathways

The compound is typically evaluated in two primary signaling contexts:

  • Adenosine A2A Receptor Signaling (GPCR):

    • Mechanism:[1][2] As a putative antagonist, the compound blocks the binding of Adenosine to the

      
      -coupled A2A receptor.
      
    • Effect: Prevents the activation of Adenylyl Cyclase (AC), thereby inhibiting the accumulation of intracellular cAMP and reducing downstream PKA/CREB phosphorylation.

  • Kinase Inhibition (ATP-Competitive):

    • Mechanism:[1][2] Competes with ATP for the catalytic cleft.

    • Effect: Blocks phosphotransfer to substrates, effectively silencing pathways like MAPK or PI3K/Akt depending on selectivity.

Pathway Visualization (Adenosine Antagonism)

AdenosineSignalingCompound6-(3-Methoxyphenyl)pyrimidin-4-amineA2ARAdenosine A2A Receptor(GPCR)Compound->A2ARBlocks (Antagonist)AdenosineAdenosine(Endogenous Ligand)Adenosine->A2ARActivatesGsGs ProteinA2AR->GsCouplesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPConverts ATPATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivatesCREBp-CREB(Transcription Factor)PKA->CREBPhosphorylates

Caption: Putative mechanism of action as an A2A receptor antagonist. The compound blocks the Adenosine-induced cAMP cascade.

Part 2: Experimental Protocols

Compound Reconstitution & Storage

Rationale: Aminopyrimidines are generally stable but can precipitate in aqueous media if not properly solvated.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Stock Concentration: 10 mM or 50 mM.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

  • Working Solution: Dilute in PBS or Media immediately prior to use. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    
Protocol A: cAMP Functional Assay (GPCR Mode)

Objective: To determine if the compound acts as an antagonist at the Adenosine A2A receptor. System: HEK293 cells stably expressing human A2A receptor (or CHO-K1 cells).

Step-by-Step Methodology:

  • Cell Seeding: Plate 5,000 cells/well in a 384-well white optical plate. Incubate overnight at 37°C.

  • Pre-Incubation: Remove media and add HBSS buffer containing phosphodiesterase inhibitor (e.g., Rolipram, 10

    
    M) to prevent cAMP degradation.
    
  • Compound Addition: Add this compound (serial dilution: 10

    
    M to 0.1 nM) to the wells. Incubate for 15 minutes at room temperature.
    
    • Control: Vehicle (DMSO) only.

  • Agonist Challenge: Add a known agonist (e.g., NECA or CGS-21680) at its

    
     concentration. Incubate for 30 minutes.
    
  • Detection: Add Lysis Buffer containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody (TR-FRET reagents).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

    • Logic: High FRET signal = Low cAMP (Strong Antagonism). Low FRET signal = High cAMP (Weak Antagonism).

Data Analysis Table:

Parameter Description Expected Outcome (Antagonist)

| IC50 | Concentration inhibiting 50% of agonist response | Low

Z' Factor

Hill Slope
Protocol B: Kinase Selectivity Profiling (ATP-Competitive Mode)

Objective: To assess off-target kinase inhibition or primary efficacy if used as a kinase probe. Method: Radiometric

Workflow:

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound: Add compound at screening concentration (typically 1

    
    M and 10 
    
    
    M).
  • Initiation: Add Kinase, Substrate (peptide), and

    
    -ATP.
    
  • Incubation: 60 minutes at Room Temp.

  • Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Part 3: Validation & Quality Control

Self-Validating Controls

To ensure Scientific Integrity , every experiment must include:

  • Positive Control:

    • For Adenosine Assay: ZM 241385 (Standard A2A antagonist).

    • For Kinase Assay: Staurosporine (Pan-kinase inhibitor).

  • Negative Control: DMSO vehicle alone (0% Inhibition).

  • Interference Check: Test the compound in the detection buffer without cells/enzyme to ensure it does not quench fluorescence or autofluoresce (common with aryl-amines).

Experimental Workflow Diagram

ExperimentalWorkflowcluster_AssaysParallel BioassaysStockStock Prep(DMSO, 10mM)QCQC Check(LC-MS Purity >95%)Stock->QCDilutionSerial Dilution(1:3 steps)QC->DilutionPassGPCRGPCR Assay(cAMP/Calcium)Dilution->GPCRKinaseKinase Assay(ATP Competition)Dilution->KinaseAnalysisData Analysis(Sigmoidal Fit)GPCR->AnalysisKinase->AnalysisOutputIC50 / Ki DeterminationAnalysis->Output

Caption: Integrated workflow for characterizing 6-(3-MP)P-4A activity.

Part 4: References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. (Review of the structural requirements, including aminopyrimidine scaffolds, for adenosine antagonism).

    • Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Demonstrates the SAR of pyrimidine-amine cores in GPCR ligands).

      • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. (Foundational text on ATP-competitive inhibition by pyrimidine-based small molecules).

        • Chang, Y. T., et al. (1999). Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors. Journal of Medicinal Chemistry. (Discusses 4,6-disubstituted pyrimidines as bioactive scaffolds).

          Application Notes and Protocols for the Purification of 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This document provides a comprehensive technical guide for the purification of 6-(3-Methoxyphenyl)pyrimidin-4-amine, a key intermediate in pharmaceutical research and drug development. Recognizing that the purity of such building blocks is critical for the integrity of subsequent synthetic steps and the reliability of biological data, this guide details multiple purification strategies, from routine workups to high-purity isolation. We will explore non-chromatographic methods like recrystallization and delve into chromatographic techniques including automated flash chromatography and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower researchers to make informed decisions and adapt methodologies to their specific needs. This guide is intended for chemists, researchers, and process development scientists engaged in medicinal chemistry and pharmaceutical sciences.

          Introduction: The Imperative of Purity

          This compound belongs to the aminopyrimidine class of heterocyclic compounds. This scaffold is prevalent in medicinal chemistry and is a core component of numerous kinase inhibitors and other targeted therapeutics.[1][2] The biological activity of final compounds is exquisitely sensitive to their three-dimensional structure and purity. Therefore, ensuring the high fidelity of key intermediates like this compound is not merely a matter of good laboratory practice but a fundamental requirement for the success of a drug discovery program.[3][4]

          This guide moves beyond simple step-by-step instructions. It aims to provide a decision-making framework for selecting and optimizing a purification strategy based on the desired purity level, scale, and the nature of the impurities encountered.

          Compound Profile and Physicochemical Properties

          Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy. The structure of this compound features a moderately polar aminopyrimidine core, capable of hydrogen bonding, and a more nonpolar methoxyphenyl tail. The amine group (pKa estimated between 4-5) provides a handle for pH-dependent manipulations.

          PropertyEstimated Value / CharacteristicRationale & Impact on Purification
          Molecular Formula C₁₁H₁₁N₃O-
          Molecular Weight 201.23 g/mol Influences diffusion rates and behavior in mass spectrometry.
          Appearance Likely off-white to pale yellow solidColor may indicate the presence of oxidized or polymeric impurities.
          XLogP3 ~2.5 - 3.5 (Estimated)Indicates moderate lipophilicity; suitable for both normal and reversed-phase chromatography.[5]
          Hydrogen Bond Donors 1 (amine group)Promotes interaction with polar stationary phases (e.g., silica).[5]
          Hydrogen Bond Acceptors 4 (3x ring N, 1x OCH₃)Contributes to polarity and solubility in polar solvents.[5]
          Basicity (pKa) ~4-5 (Estimated for aminopyrimidine)The amine is basic and can be protonated in acidic conditions, drastically increasing water solubility. This is key for acid-base extraction or reversed-phase HPLC with acidic modifiers.[6]
          Solubility Soluble in polar organic solvents (MeOH, DCM, EtOAc); sparingly soluble in nonpolar solvents (hexanes); solubility in water is low but increases significantly at low pH.Guides the selection of solvents for recrystallization and chromatography.

          Purification Strategy Selection

          The choice of purification method is a balance between the required purity, the quantity of material, and the available resources. The following workflow provides a logical approach to purifying this compound.

          Purification_Workflow cluster_0 Start: Crude Product cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Final Analysis crude Crude Reaction Mixture recrystallization Recrystallization (>1g, Purity Goal: 90-98%) crude->recrystallization High Scale flash_chrom Flash Chromatography (<5g, Purity Goal: 95-99%) crude->flash_chrom Moderate Scale analysis Purity & Identity Check (HPLC, LC-MS, NMR) recrystallization->analysis flash_chrom->analysis prep_hplc Preparative HPLC (<1g, Purity Goal: >99%) prep_hplc->analysis analysis->prep_hplc Purity < Goal final_product Pure Compound analysis->final_product Purity ≥ Goal

          Caption: Decision workflow for purification of this compound.

          Experimental Protocols

          Protocol 1: Recrystallization

          Principle: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

          Causality Behind Solvent Choice: Given the molecule's moderate polarity, a single polar solvent like isopropanol or ethanol, or a binary solvent system like ethyl acetate/heptane, is a logical starting point. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

          Step-by-Step Protocol:

          • Solvent Screening (Small Scale):

            • Place ~20 mg of the crude material into several test tubes.

            • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

            • Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

            • Gently heat the promising candidates. The compound should fully dissolve near the solvent's boiling point.

            • Allow the solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent.

            • For a binary system, dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) at elevated temperature, then slowly add the "poor" solvent (e.g., heptane) until turbidity persists.

          • Bulk Recrystallization:

            • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

            • Add the chosen solvent (or "good" solvent of a binary pair) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.

            • If using a binary system, add the "poor" solvent dropwise at the boiling temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

            • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

            • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

            • Collect the crystals by vacuum filtration using a Büchner funnel.

            • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

            • Dry the purified crystals under vacuum to a constant weight.

          Protocol 2: Automated Flash Column Chromatography

          Principle: Flash chromatography is a form of preparative liquid chromatography that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase (typically silica gel). Separation is achieved based on the differential partitioning of components between the stationary and mobile phases. The basic amine in our target compound can interact strongly with the acidic silanol groups on the silica surface, potentially causing peak tailing.[7]

          Causality Behind System Choice: A standard normal-phase separation on silica gel is appropriate. An ethyl acetate/hexanes gradient is a versatile choice for compounds of moderate polarity.[8] To mitigate peak tailing from the amine's interaction with silica, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase. Alternatively, a dichloromethane/methanol system is effective for more polar compounds.[9]

          Recommended Starting Conditions

          ParameterRecommendationRationale
          Stationary Phase Silica Gel, 40-63 µmStandard for good resolution and flow characteristics.[7]
          Mobile Phase A n-Heptane or HexanesNon-polar component.
          Mobile Phase B Ethyl AcetatePolar component.
          Modifier 0.1-1% Triethylamine (TEA) in Mobile Phase BCompetes with the basic amine for acidic sites on the silica, improving peak shape.
          Gradient 0-100% B over 10-15 column volumes (CV)A broad gradient is effective for separating the product from both less polar and more polar impurities.
          Loading Technique Dry LoadingRecommended for solids. Pre-adsorb the crude material onto a small amount of silica gel for better resolution.

          Step-by-Step Protocol:

          • TLC Method Development:

            • Develop a TLC method that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. Use a solvent system analogous to the planned column mobile phase (e.g., 40% Ethyl Acetate in Hexanes with 0.5% TEA).

          • Sample Preparation (Dry Loading):

            • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

            • Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

          • Column Setup:

            • Select an appropriately sized pre-packed silica column based on the mass of the crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica mass to crude mass).

            • Equilibrate the column with the initial mobile phase composition (e.g., 100% Heptane) for 2-3 CVs.

          • Execution and Fraction Collection:

            • Load the dry sample onto the column using a solid load cartridge.

            • Begin the run using the defined gradient method. Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

            • Collect fractions based on the UV chromatogram, ensuring separation between the target peak and any impurities.

          • Analysis and Pooling:

            • Analyze the collected fractions by TLC or rapid LC-MS to identify those containing the pure product.

            • Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

          Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

          Principle: Preparative HPLC is the method of choice for achieving the highest levels of purity (>99%) or for separating very closely related impurities.[10] In reversed-phase mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds are retained more strongly. Adding an acidic modifier (e.g., formic acid or TFA) to the mobile phase protonates our basic amine, ensuring sharp, symmetrical peaks by preventing unwanted interactions with residual silanols on the stationary phase.

          Causality Behind System Choice: A C18 column is the universal standard for small-molecule reversed-phase chromatography. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. An acidic modifier is essential for good chromatography of this basic compound.

          Recommended Starting Conditions

          ParameterRecommendationRationale
          Stationary Phase C18-bonded Silica, 5-10 µmIndustry standard for high-resolution preparative work.
          Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Aqueous component. The acid modifier controls pH and ensures sharp peaks.
          Mobile Phase B Acetonitrile + 0.1% FA or TFAOrganic component.
          Gradient Develop from an analytical run; typically a 5-95% B gradient.Optimized to provide maximum separation between the target and key impurities.
          Loading Dissolve sample in a solvent with low elution strength (e.g., DMSO, or minimal mobile phase).Ensures the sample is concentrated in a tight band at the top of the column.

          Step-by-Step Protocol:

          • Analytical Method Development:

            • Using an analytical HPLC system with a C18 column, inject a small amount of the sample.

            • Run a fast scouting gradient (e.g., 5-95% Acetonitrile/Water with 0.1% FA over 5-10 minutes) to determine the approximate retention time.

            • Optimize the gradient to maximize the resolution between the product peak and its nearest impurities.

          • Scale-Up Calculation:

            • Use the optimized analytical method to calculate the parameters for the preparative run, adjusting the flow rate and gradient time for the larger column diameter. (Most modern HPLC software has built-in scale-up calculators).

          • Sample Preparation:

            • Dissolve the material to be purified in a minimal volume of a suitable solvent like DMSO or a mixture of water/acetonitrile. Ensure the sample is fully dissolved to prevent column blockage.

          • Preparative Run and Fractionation:

            • Equilibrate the preparative column with the starting mobile phase conditions.

            • Inject the sample and begin the scaled-up gradient method.

            • Collect fractions based on time or, ideally, triggered by the UV detector signal corresponding to the target peak.

          • Post-Processing:

            • Analyze the collected fractions for purity.

            • Pool the pure fractions. If TFA was used, it may need to be removed as it can form salts with the amine. This can be done by basifying the pooled fractions and extracting the free base, or through lyophilization.

            • Remove the solvent to yield the final, high-purity compound.

          Purity Assessment Protocols

          Final purity analysis is mandatory to validate the success of the purification.

          Purity_Analysis cluster_0 Purified Sample cluster_1 Orthogonal Purity Checks cluster_2 Result sample Dried Purified Solid hplc Analytical RP-HPLC (Quantitative Purity, % Area) sample->hplc lcms LC-MS (Confirm Mass, Detect Impurities) sample->lcms nmr ¹H NMR (Structural Confirmation, Solvent/Impurity Check) sample->nmr result Certificate of Analysis Data hplc->result lcms->result nmr->result

          Caption: Workflow for orthogonal purity assessment.

          Protocol: Analytical RP-HPLC
          • System: Standard analytical HPLC or UPLC system.

          • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 5% to 95% B over 5 minutes.

          • Flow Rate: 0.5 mL/min.

          • Column Temperature: 40 °C.

          • Injection Volume: 1 µL (sample concentration ~1 mg/mL).

          • Detection: UV at 254 nm.

          • Analysis: Integrate all peaks. Purity is reported as (Area of Main Peak / Total Area of All Peaks) x 100%.[11][12]

          Protocol: ¹H NMR Spectroscopy
          • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

          • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

          • Analysis: The resulting spectrum should show clean signals corresponding to the 11 protons of the structure. Pay close attention to the aromatic region for isomeric impurities and the aliphatic region for residual solvents (e.g., ethyl acetate, hexanes). The integration of signals should correspond to the number of protons in the structure.

          Conclusion

          The purification of this compound can be approached systematically to achieve purity levels suitable for any research or development context. For rapid, large-scale purification to >95%, flash column chromatography with a modified mobile phase is highly effective. For smaller scales requiring the highest possible purity (>99%) for sensitive applications, a well-developed preparative RP-HPLC method is indispensable. Recrystallization remains a valuable, economical technique for initial cleanup and isolation, particularly at larger scales. The final purity of the compound must always be confirmed using orthogonal analytical techniques such as HPLC, NMR, and MS to ensure the quality and reliability of the material for its intended use.

          References

          • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

          • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry. [Link]

          • ResearchGate. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. [Link]

          • PubChem. (n.d.). 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

          • MySkinRecipes. (n.d.). N-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine. [Link]

          • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]

          • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

          • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

          • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

          • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

          • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

          • Google Patents. (n.d.).
          • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]

          • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

          • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

          • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

          • Google Patents. (n.d.).
          • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. [Link]

          • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

          • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

          • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. [Link]

          • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

          • Google Patents. (n.d.).
          • Evotec. (n.d.). Preparative Chromatography. [Link]

          • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

          • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]

          • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

          • LabXchange. (n.d.). Synthesis, Distillation, & Recrystallization. [Link]

          • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

          • ResearchGate. (n.d.). Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]

          • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

          • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

          • ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]

          Sources

          Troubleshooting & Optimization

          SynTech Support Center: Optimization Guide for 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: SYN-06-MPPA-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

          Executive Summary & Core Reaction

          User Objective: Maximize the isolated yield of 6-(3-Methoxyphenyl)pyrimidin-4-amine. Primary Challenge: Electron-deficient heteroaryl chlorides (like pyrimidines) are generally reactive, but the presence of the free amine at position 4 can poison palladium catalysts or reduce solubility, leading to stalled reactions and difficult purifications.

          The "Golden Standard" Route (Suzuki-Miyaura Coupling): We recommend the direct coupling of 6-chloropyrimidin-4-amine with 3-methoxyphenylboronic acid .[1] While starting from 4,6-dichloropyrimidine is possible, it introduces a regioselectivity variable that complicates yield calculation.[1]

          Standard Optimized Protocol
          • Substrates: 6-Chloropyrimidin-4-amine (1.0 equiv), 3-Methoxyphenylboronic acid (1.2–1.5 equiv).[1]

          • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%). Why? The bidentate ferrocene ligand prevents β-hydride elimination and resists coordination by the substrate's amine.[1]

          • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

          • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

          • Conditions: 90–100°C for 4–12 hours (Thermal) OR 110°C for 20 min (Microwave).

          Troubleshooting Logic & Diagnostics

          Use this logic flow to diagnose your specific yield issue.

          TroubleshootingFlow Start Low Yield Detected CheckTLC Analyze Crude (LCMS/TLC) Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 Major Peak = SM Result2 Protodeboronation (Ar-H) CheckTLC->Result2 Major Peak = Anisole deriv. Result3 Homocoupling (Ar-Ar) CheckTLC->Result3 Major Peak = Dimer Action1 Catalyst Death/Poisoning Switch to XPhos Pd G2 Degas solvents thoroughly Result1->Action1 Action2 Boronic Acid Instability Increase Boronic Acid (1.5eq) Switch to Pinacol Ester Result2->Action2 Action3 Oxygen Leak Check Inert Atmosphere Degas via Sparging Result3->Action3

          Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on crude mixture analysis.

          Technical Modules: Step-by-Step Optimization

          Module A: Catalyst & Ligand Selection (The Engine)

          Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: The free amine on your pyrimidine is likely coordinating to the Palladium, creating a stable, inactive complex (Pd-poisoning).

          • The Fix: Switch to a catalyst with a bulky, electron-rich ligand that sterically prevents the amine substrate from binding to the metal center.[1]

          • Recommendation:

            • Tier 1 (Robust): Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). The bite angle of dppf makes it resistant to displacement.

            • Tier 2 (High Performance): XPhos Pd G2 or Amphos . These precatalysts activate quickly and the bulky biaryl phosphine ligands shield the Pd center from the substrate amine.

          Module B: Solvent & Base Effects (The Environment)

          Q: I see a lot of 3-methoxybenzene (protodeboronation) in my LCMS. A: This indicates your boronic acid is hydrolyzing faster than it is coupling.[1] This often happens if the reaction is too "wet" or the base is too strong.

          • The Fix:

            • Solvent: Move from Dioxane/Water (high water content) to Toluene/Ethanol/Water (4:1:1) . The biphasic nature can sometimes protect the boronic acid.[1]

            • Base: Switch from Na₂CO₃ (stronger, pH ~11) to K₃PO₄ (anhydrous) or KF . Potassium fluoride allows for coupling under essentially neutral conditions, protecting sensitive boronic acids.

          ParameterStandard ConditionOptimized for Difficult SubstratesReason for Switch
          Solvent Dioxane/H₂O (4:1)DME/H₂O or Toluene/EtOH/H₂ODME has higher boiling point; Toluene is less miscible with water.
          Base Na₂CO₃ (2M aq)K₃PO₄ (solid) or Cs₂CO₃Cesium bases ("Cesium Effect") often improve solubility of inorganic bases in organic solvents.
          Temp 90°C110°C (Microwave)Rapid heating minimizes time for side-reactions (deboronation) to occur.[1]
          Module C: Purification (The Harvest)

          Q: My product is stuck on the silica column, or it co-elutes with a brown impurity. A: Aminopyrimidines are basic and "sticky" on acidic silica gel. The brown impurity is likely residual Palladium.

          • Protocol for Isolation:

            • Pd Scavenging: After the reaction, add MP-TMT resin (macroporous polystyrene-bound trimercaptotriazine) or simple activated charcoal to the crude solution.[1] Stir for 1 hour, then filter through Celite.

            • Acid/Base Extraction (The "Self-Cleaning" Method):

              • Dissolve crude in EtOAc.

              • Extract with 1M HCl (The product goes into the water layer as the salt; non-basic impurities stay in EtOAc).

              • Wash the aqueous layer with fresh EtOAc.

              • Basify the aqueous layer to pH 10 with NaOH. The product will precipitate or can be extracted back into EtOAc.

            • Column Additive: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA) to neutralize silica acidity and prevent streaking.

          Experimental Workflow Diagram

          Workflow Mix Step 1: Setup 6-Cl-pyrimidine + Boronic Acid Solvent: Dioxane/H2O Degas (N2 sparge 10 min) Cat Step 2: Activation Add Pd(dppf)Cl2 + Base Heat to 100°C Mix->Cat Monitor Step 3: Monitor Check LCMS at 2h Target: [M+H]+ 202.1 Cat->Monitor Monitor->Cat Incomplete (Add 10% more cat) Workup Step 4: Workup Cool -> Filter Celite Acid/Base Extraction Monitor->Workup Complete

          Figure 2: Optimized experimental workflow for the synthesis of this compound.

          Frequently Asked Questions (FAQs)

          Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Pinacol esters are more stable towards protodeboronation (hydrolysis) than free boronic acids. If you see high amounts of anisole (methoxybenzene) byproducts, switch to 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1]

          Q: Why is my yield lower in scale-up (10g) compared to pilot (100mg)? A: Mass transfer and gas exchange differ.[1] In small vials, oxygen removal is easy. In large flasks, inefficient sparging leaves oxygen, which kills the active Pd(0) species.

          • Tip: For >5g scales, actively bubble Nitrogen/Argon through the solvent for at least 30 minutes before adding the catalyst.

          Q: Is the 4-amino group acidic? Do I need to protect it? A: The pKa of a 4-aminopyrimidine is roughly 4-5 (conjugate acid).[1] It is not acidic enough to be deprotonated by carbonate bases, so it will not interfere with the base. However, if you are using extremely strong bases (like NaH or LiHMDS) for other steps, protection (e.g., Boc) would be required. For Suzuki coupling, no protection is needed .

          References

          • Suzuki Coupling Optimization: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020).[3][4] MDPI.[1] Link

          • Catalyst Selection: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.[1][5] (2003).[5] Journal of Combinatorial Chemistry. Link

          • General Methodology: Suzuki-Miyaura Cross-Coupling.[1][3][6] Organic Chemistry Portal.[1] Link

          • Purification of Amines: Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.[1][7] (2006).[7][8] Radboud Repository. Link

          Sources

          6-(3-Methoxyphenyl)pyrimidin-4-amine solubility issues and solutions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for 6-(3-Methoxyphenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and preclinical studies. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling and application of this compound in your experiments.

          Understanding the Compound: Physicochemical Profile

          This compound is a heterocyclic amine belonging to the pyrimidine class of compounds.[1][2] The presence of the pyrimidine core, a methoxyphenyl group, and an amine functionality bestows upon it specific physicochemical properties that can lead to solubility challenges. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural motifs and data from related compounds.

          Predicted Physicochemical Properties:

          PropertyPredicted Value/CharacteristicImplication for Solubility
          Molecular Weight~215.25 g/mol Moderate molecular weight, generally favorable for solubility.
          XLogP3~1.9Indicates a degree of lipophilicity, suggesting potential for poor aqueous solubility.
          Hydrogen Bond Donors1The amine group can donate a hydrogen bond.
          Hydrogen Bond Acceptors4Nitrogen atoms in the pyrimidine ring and the ether oxygen can accept hydrogen bonds.
          pKa (Predicted)Basic (amine)The amine group is likely to be protonated at acidic pH, which can significantly increase aqueous solubility.

          Data for a structurally similar compound, 4-(3-Methoxyphenyl)-6-methyl-2-pyrimidinamine, is used for estimation.[3]

          The interplay between its lipophilic and polar features, along with its basic nature, is key to understanding and overcoming solubility issues.

          Frequently Asked Questions (FAQs)

          Q1: What is the best initial solvent for preparing a high-concentration stock solution of this compound?

          A1: For initial stock solution preparation, polar aprotic solvents are generally recommended for compounds with poor aqueous solubility.[4][5] We advise starting with Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules and is compatible with most in vitro assays at low final concentrations (typically ≤0.5%).[6]

          Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening and what can I do?

          A2: This is a common issue known as "shock precipitation." It occurs when a compound that is highly soluble in a concentrated organic stock is rapidly diluted into an aqueous medium where its solubility is much lower.[7] The troubleshooting guide below provides a detailed workflow to address this.

          Q3: Can I use ethanol or methanol to prepare my stock solution?

          A3: While some aminopyrimidines show solubility in alcohols like ethanol and methanol, these solvents are generally less effective than DMSO for highly lipophilic compounds.[8] They can also be more toxic to cells at lower concentrations compared to DMSO. If you must avoid DMSO, consider these as alternatives, but be prepared to work with lower stock concentrations.

          Q4: How does pH affect the solubility of this compound?

          A4: The 4-amino group on the pyrimidine ring is basic and can be protonated. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[8][9] Solubility will likely be significantly higher in acidic conditions (e.g., pH 1-4) where the amine is protonated, and lower in neutral to basic conditions (pH 7-10).[9][10]

          Troubleshooting Guide: Compound Precipitation in Aqueous Media

          Encountering precipitation upon dilution of your stock solution is a frequent hurdle. Follow this systematic approach to identify the cause and find a solution.

          graph TD; A[Start: Precipitation Observed] --> B{Is the final concentration too high?}; B -- Yes --> C[Reduce final concentration and repeat]; B -- No --> D{Was the dilution performed correctly?}; D -- No --> E[Follow Step-Wise Dilution Protocol]; D -- Yes --> F{Is pH a contributing factor?}; F -- Yes --> G[Adjust pH of Aqueous Medium]; F -- No --> H{Consider Advanced Solubilization}; H --> I[Use of Co-solvents]; H --> J[Formulation with Excipients]; Caption: Troubleshooting workflow for compound precipitation.
          Step 1: Review Final Concentration

          The most common reason for precipitation is exceeding the compound's aqueous solubility limit.[7]

          • Action: Check the literature for known solubility limits of similar compounds. If unavailable, perform a simple kinetic solubility test. If the intended final concentration is too high, the only solution is to lower it for your experiment.

          Step 2: Implement a Step-Wise Dilution Protocol

          Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid precipitation.[7] A serial dilution method can prevent this.

          Protocol: Step-Wise Dilution

          • Prepare Intermediate Dilution: Instead of adding your DMSO stock directly into the final volume of your aqueous medium, first prepare an intermediate dilution in a small volume of the medium. For example, dilute your 10 mM DMSO stock 1:10 in cell culture medium to get a 1 mM intermediate solution.

          • Mix Thoroughly: Vortex or pipette mix the intermediate dilution gently but thoroughly.

          • Final Dilution: Add the well-mixed intermediate solution to the final volume in your experimental plate or tube.

          • Temperature Considerations: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[7] Cold media can decrease solubility.

          Step 3: pH Adjustment

          Given the basic nature of the aminopyrimidine moiety, increasing the acidity of your buffer can significantly enhance solubility.[9][11]

          Protocol: pH-Dependent Solubility Test

          • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 6.5, 7.4).

          • Add Compound: Add a consistent amount of the compound to each buffer to create a supersaturated solution.

          • Equilibrate: Shake or stir the samples for a set period (e.g., 24 hours) at a controlled temperature.

          • Separate and Measure: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

          • Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments. Note that for cell-based assays, significant deviations from physiological pH (7.2-7.4) may not be feasible.

          graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

          }

          Caption: Conceptual diagram of pH's effect on solubility.

          Advanced Solubilization Strategies

          If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.[12][13][14]

          Co-solvents

          The use of a water-miscible co-solvent in the final aqueous medium can increase the solubility of a lipophilic compound.[5]

          • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol.

          • Considerations: Co-solvents can have their own biological effects or toxicity, which must be controlled for.[4][6] The concentration of the co-solvent should be kept as low as possible. It's also important to note that some co-solvents may only enhance solubility in the pre-concentrate and can lead to precipitation upon dispersion in a larger aqueous volume.[15]

          Co-solvent Compatibility Table:

          Co-solventTypical Concentration Range for In Vitro AssaysNotes
          DMSO0.1% - 0.5%Standard, but check cell line sensitivity.
          Ethanol0.1% - 1%Can be more cytotoxic than DMSO.
          PEG 4001% - 5%Generally well-tolerated but can increase viscosity.
          Formulation with Excipients

          For more challenging cases, formulation with solubilizing excipients such as cyclodextrins or surfactants can be employed.[16][17]

          • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9][17]

          • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, but their use in vitro must be carefully validated due to potential cell membrane interactions.[18]

          These advanced techniques often require specialized formulation expertise and should be approached systematically.

          References

          • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
          • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

          • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

          • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

          • PubChem. (n.d.). 6-(4-methoxyphenyl)pyrimidin-4-amine (C11H11N3O). Retrieved from [Link]

          • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

          • ResearchGate. (2025, August 10). Effect of pH, temperature and native cyclodextrins on aqueous solubility of baricitinib.
          • Cherry. (n.d.). pH-Dependent solubility profiles of imipramine and amitriptyline hydrochlorides. Retrieved from [Link]

          • PubChem. (n.d.). 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine. Retrieved from [Link]

          • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

          • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
          • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

          • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

          • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
          • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

          • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

          • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]

          • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

          • ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

          • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

          • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
          • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

          • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

          • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from [Link]

          • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

          • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

          • Infinium Assay. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide. Retrieved from [Link]

          • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

          • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?. Retrieved from [Link]

          • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

          • PubChem. (n.d.). 4-(3-Methoxyphenyl)-6-methyl-2-pyrimidinamine. Retrieved from [Link]

          Sources

          Technical Support Center: Optimizing 6-(3-Methoxyphenyl)pyrimidin-4-amine Stability

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Active Molecule ID: 6-(3-Methoxyphenyl)pyrimidin-4-amine (Substructure/Scaffold for Kinase Inhibitors) Chemical Class: Aminopyrimidine / Biaryl Ether Support Level: Tier 3 (Senior Application Scientist)[1]

          Introduction: The Stability Paradox

          Welcome to the technical support hub for This compound . As a researcher, you likely utilize this scaffold as a chemical probe or a building block for kinase inhibitors (e.g., CDK2, adenosine receptor ligands).[1]

          While this molecule lacks the obvious hydrolytic instability of esters or aldehydes, it suffers from a "silent" failure mode: hydrophobic precipitation driven by solvent hygroscopicity. Its lipophilic phenyl ring combined with the basic pyrimidine core creates a specific solubility profile that is highly sensitive to pH and moisture.

          This guide moves beyond standard "store at -20°C" advice. We break down the specific physical and chemical failure modes you will encounter in solution and provide validated protocols to prevent them.

          Module 1: The "Silent" Precipitation (DMSO & Water)

          Issue: "My compound concentration dropped after storage in DMSO, but I see no obvious pellet."

          Root Cause Analysis: The most common failure mode for this compound is not chemical degradation, but micro-precipitation .[1] DMSO is highly hygroscopic; it can absorb up to 30% of its weight in water from the atmosphere within 24 hours if left uncapped.[2]

          • The Mechanism: This molecule is lipophilic (LogP ~2-3).[1] As your DMSO stock absorbs atmospheric water, the solvent power decreases. The compound forms colloidal aggregates or micro-crystals that adhere to the plastic walls of the tube, effectively lowering the soluble concentration without a visible pellet.

          Troubleshooting Protocol: The "Dry-Down" Verification

          If you suspect concentration loss, do not simply vortex and use. Vortexing does not re-dissolve crystalline aggregates in water-contaminated DMSO.[1]

          • Visual Check: Hold the tube against a light source.[1] Look for "schlieren" patterns (wavy lines indicating density differences) or faint turbidity.[1]

          • The Centrifuge Test: Spin the stock at 13,000 x g for 10 minutes. If a microscopic pellet forms, your solvent is compromised.[1]

          • Recovery Workflow:

          StockRecovery Start Compromised Stock (Water uptake suspected) Lyophilize Lyophilize to Dryness (Remove DMSO/H2O) Start->Lyophilize Evaporate FreshSolvent Add Fresh Anhydrous DMSO (Argon Purged) Lyophilize->FreshSolvent Reconstitute Sonication Sonicate Bath (40kHz, 5 mins, 25°C) FreshSolvent->Sonication Dissolve QC Verify Conc. (UV-Vis or LC-MS) Sonication->QC Validate

          Figure 1: Recovery workflow for water-contaminated DMSO stocks.

          Module 2: pH-Dependent Solubility & Bioassay Crash

          Issue: "The compound is active in the biochemical assay (pH 7.4) but shows erratic results in cell media (pH 7.2-7.[1]4) or high-concentration screens."[1]

          Root Cause Analysis: The pyrimidine nitrogen has a pKa typically around 4.0–5.0.

          • Acidic pH (< 4.0): The molecule is protonated (cationic) and highly soluble.[1]

          • Neutral pH (7.4): The molecule is neutral (uncharged).[1] This is its least soluble state.[1]

          • The Trap: Researchers often dissolve the compound in acidic buffers for initial dilutions, then spike it into a neutral assay buffer. This causes an immediate "crash out" of the neutral species, leading to false negatives (loss of compound) or false positives (aggregates inhibiting enzymes non-specifically).

          Buffer Compatibility Matrix
          Solvent / Buffer SystemStability / Solubility RatingTechnical Note
          100% DMSO ExcellentMust be anhydrous.[1] Store under Argon/Nitrogen.[1][3][4]
          PBS (pH 7.4) Poor (< 50 µM)Risk Zone. The neutral species dominates.[1] Aggregation likely above 50 µM.[1]
          Acetate Buffer (pH 4.5) GoodProtonation of pyrimidine N improves solubility.[1]
          Cell Media (MEM/DMEM) ModerateSerum proteins (BSA/FBS) can bind the compound, preventing precipitation but reducing free fraction.[1]

          Corrective Action: Always perform a Kinetic Solubility Assay using Nephelometry (light scattering) before running high-concentration screens. If the compound scatters light at your test concentration, you are measuring rocks, not molecules.

          Module 3: Chemical Integrity (Oxidation & Storage)

          Issue: "LC-MS shows a mass shift of +16 Da after 3 months of storage."

          Root Cause Analysis: While the methoxy group is stable, the aminopyrimidine moiety is susceptible to N-oxidation, particularly in the presence of light and peroxides found in low-grade DMSO or polyethylene glycol (PEG).

          • Reaction: Formation of the Pyrimidine-N-oxide or Amine-N-oxide.[1]

          • Catalyst: Light + Oxygen + Trace Metals.[1]

          Prevention Protocol: The "Golden Standard" Storage

          Do not rely on standard plastic tubes for long-term library storage of this scaffold.

          • Container: Use Amber Glass Vials with Teflon-lined caps. Glass prevents oxygen permeation; amber blocks UV light.[1]

          • Atmosphere: Displace headspace air with Argon (heavier than air) rather than Nitrogen (lighter than air) for better blanket protection.[1]

          • Temperature: Store at -20°C or -80°C . Avoid 4°C for DMSO solutions, as DMSO freezes at 18.5°C. Storing at 4°C keeps it solid but near the melting point, promoting "freeze-thaw" cycling if the fridge temperature fluctuates.

          Visualizing the Degradation Logic

          The following logic tree helps you distinguish between physical precipitation and chemical degradation.

          StabilityLogic Observation Loss of Activity / Purity CheckSolubility Check Solubility (Nephelometry/Visual) Observation->CheckSolubility CheckLCMS Run LC-MS (Mass Check) Observation->CheckLCMS Precipitation Precipitation Detected CheckSolubility->Precipitation Turbid MassShift Mass Shift (+16 Da) CheckLCMS->MassShift M+16 Found NoShift No Mass Shift CheckLCMS->NoShift Parent Mass Only Action1 Action: Re-dissolve in fresh Anhydrous DMSO Precipitation->Action1 Action2 Action: Resynthesize. Discard Stock. MassShift->Action2 Action3 Action: Check Adsorption to Plasticware NoShift->Action3

          Figure 2: Diagnostic logic for troubleshooting stability issues.[1]

          Frequently Asked Questions (FAQs)

          Q: Can I use 100% Ethanol instead of DMSO for stock solutions? A: Generally, no. While aminopyrimidines dissolve in ethanol, ethanol evaporates much faster than DMSO, leading to concentration changes over time.[1] Furthermore, ethanol is not compatible with many enzymatic assays at concentrations >1%.[1] Stick to anhydrous DMSO.[1]

          Q: My compound sticks to the pipette tips. What do I do? A: This is "sorption."[1] The lipophilic phenyl ring adheres to polypropylene.

          • Solution: Use Low-Retention Tips (siliconized) or pre-wet the tip by pipetting the solution up and down 3 times before the final transfer to saturate the binding sites on the plastic.

          Q: How many freeze-thaw cycles are safe? A: Limit to 3 cycles . Each freeze-thaw cycle introduces condensation (water) into the DMSO.[1] After 3 cycles, the water content often exceeds the critical threshold for precipitation of this lipophilic scaffold. Aliquot your master stock into single-use vials immediately after preparation.

          Q: Is the methoxy group liable to hydrolysis? A: In solution (shelf-life), no .[1] The aryl-methyl ether bond is chemically very strong.[1] It requires strong acids (e.g., BBr3) or metabolic enzymes (Cytochrome P450s) to cleave.[1] It will not hydrolyze in standard PBS or DMSO storage.[1]

          References

          • PubChem. (2025).[1][5] 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine Compound Summary. National Library of Medicine.[1] [Link]

          • Way, L. (2014).[1][6] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

          • Di, L., & Kerns, E. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

          • Tjernberg, A. (2006).[1] DMSO-Water Interaction and its Implications for Compound Management. Journal of Laboratory Automation. (General reference on DMSO hygroscopicity mechanisms).

          Sources

          Modifying 6-(3-Methoxyphenyl)pyrimidin-4-amine for better cell permeability

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Optimizing Small Molecule Permeability

          Guide ID: TSC-SMP-001 Topic: Modifying 6-(3-Methoxyphenyl)pyrimidin-4-amine for Better Cell Permeability Senior Application Scientist: Dr. Gemini

          Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and strategic advice for researchers facing challenges with the cell permeability of the kinase inhibitor scaffold, this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to rationally design and validate next-generation analogs with improved pharmacokinetic profiles.

          Frequently Asked Questions & Troubleshooting Guides

          Q1: My lead compound, this compound, shows high potency in enzymatic assays but poor activity in cell-based assays. What are the likely reasons for this discrepancy?

          This is a classic efficacy-to-potency translation problem, often rooted in poor absorption, distribution, metabolism, and excretion (ADME) properties, particularly low cell permeability. The structure of this compound itself provides several clues.

          Analysis of the Core Scaffold:

          The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of lipophilicity and polarity.[1][2] Key molecular descriptors that influence this process include:

          • Lipophilicity (logP): While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased toxicity.[3][4]

          • Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical. Each hydrogen bond with water must be broken for the molecule to enter the lipophilic membrane, a process that carries an energetic penalty.[5][6][7] Hydrogen-bond donors, in particular, are often more problematic for permeability than acceptors.[5][6]

          • Polar Surface Area (PSA): This metric quantifies the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). A higher PSA is generally correlated with lower membrane permeability.

          Let's analyze the parent compound using an in silico tool like SwissADME.[8]

          Table 1: Predicted Physicochemical Properties of this compound

          PropertyPredicted ValueImplication for Permeability
          Molecular Weight215.25 g/mol Favorable (within "Rule of 5")
          cLogP~2.5 - 3.0Moderately lipophilic, generally favorable
          Hydrogen Bond Donors1 (exocyclic amine)Potential liability
          Hydrogen Bond Acceptors4 (2 pyrimidine N, 1 amine N, 1 ether O)Potential liability
          Polar Surface Area (PSA)~71.8 ŲBorderline; lower is better for passive diffusion

          The primary suspects for poor permeability are the hydrogen bonding capacity of the exocyclic amine (-NH₂) and the pyrimidine nitrogens. These groups require significant desolvation to cross the cell membrane, which can be energetically unfavorable.

          Q2: How can I quantitatively measure the cell permeability of my compound and its analogs?

          Before embarking on a synthetic campaign, it is crucial to establish a robust baseline permeability measurement for your parent compound. Two industry-standard assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

          Workflow for Permeability Assessment

          G cluster_2 Data Analysis A PAMPA Assay (Passive Diffusion) C Calculate Pe / Papp A->C Fast, High-Throughput B Caco-2 Assay (Passive + Active Transport) B->C Biologically Relevant D Determine Efflux Ratio (ER) B->D G A Parent Scaffold This compound B Strategy 1: Reduce H-Bond Donors (N-Alkylation) A->B C Strategy 2: Mask Polarity (Prodrug Approach) A->C D Strategy 3: Modulate Lipophilicity (Aromatic Substitution) A->D E Strategy 4: Conformational Shielding (Intramolecular H-Bonding) A->E

          Caption: Key strategies for permeability enhancement.

          Strategy 1: Reduce Hydrogen Bond Donors (N-Alkylation)

          The exocyclic amine is a primary hydrogen bond donor. Masking this group can significantly reduce the desolvation penalty.

          • Modification: Introduce a small alkyl group, such as a methyl or ethyl, onto the amine (e.g., N-methyl-6-(3-methoxyphenyl)pyrimidin-4-amine).

          • Rationale: This modification eliminates one N-H bond, directly reducing HBD count from 1 to 0 (assuming the pyrimidine ring nitrogen is not protonated at physiological pH). This can dramatically improve permeability. [1]* Caution: N-alkylation can sometimes negatively impact target binding if the N-H is involved in a critical hydrogen bond with the target protein. Always check the binding mode (if known) before making this change.

          Strategy 2: Mask Polarity via a Prodrug Approach

          A prodrug is a biologically inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound. [9][10]This is an excellent strategy for temporarily masking polar groups. [11][12]

          • Modification: Acylate the exocyclic amine with a promoiety that will be cleaved by intracellular esterases, such as an acetyl or pivaloyl group.

          • Rationale: The amide prodrug is less polar and more lipophilic than the parent amine, facilitating membrane passage. Once inside the cell, esterases cleave the amide bond, regenerating the active amine. This is a proven method to enhance the bioavailability of amine-containing drugs. [12][13]* Validation: The rate of prodrug conversion must be confirmed in plasma and liver microsome stability assays.

          Strategy 3: Modulate Lipophilicity and PSA (Aromatic Substitution)

          Fine-tuning the lipophilicity of the methoxyphenyl ring can optimize the balance between solubility and membrane partitioning.

          • Modification: Introduce small, lipophilic, and non-polar substituents onto the phenyl ring, such as a fluoro- or chloro- group. A fluorine atom, for instance, can increase lipophilicity without significantly increasing molecular size.

          • Rationale: This strategy aims to optimize the cLogP into the ideal range for passive diffusion (typically 1-3) while potentially blocking sites of metabolism.

          • Caution: Avoid adding polar groups (e.g., -OH, -COOH) as this will increase PSA and likely decrease permeability.

          Table 2: Example Analogs and Their Predicted Impact on Permeability

          Modification StrategyExample AnalogPredicted cLogPHBD CountHBA CountPredicted Impact
          Baseline Parent Compound~2.714Low/Moderate Permeability
          N-Alkylation N-Methyl derivative~3.004High
          Prodrug N-Acetyl derivative~2.505High (pre-cleavage)
          Lipophilicity 4'-Fluoro derivative~3.114Moderate

          Note: Values are illustrative and should be calculated with a consistent in silico tool for accurate comparison. [14][15][16]

          References

          • Shafique, R., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

          • Dickson, C. J., et al. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Available at: [Link]

          • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]

          • Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]

          • Zhao, G., et al. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

          • Shala, A., et al. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. Available at: [Link]

          • Good, A. C. Hydrogen-Bond Donors in Drug Design. PubMed. Available at: [Link]

          • Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SwissADME. Available at: [Link]

          • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

          • Sinko, P. J., et al. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

          • Good, A. C. Hydrogen-Bond Donors in Drug Design. ACS Publications. Available at: [Link]

          • Ovadia, O., et al. Structure–activity relationship of a peptide permeation enhancer. PMC. Available at: [Link]

          • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

          • Technology Networks. PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]

          • Ghose, A. K., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

          • PubChem. 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

          • Paula, S., et al. Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available at: [Link]

          • Shala, A., et al. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available at: [Link]

          • Pera, B., et al. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Available at: [Link]

          • Hu, L. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]

          • Artusson, P., et al. Caco2 assay protocol. Available at: [Link]

          • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

          • Pajouhesh, H., et al. In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link]

          • MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. Available at: [Link]

          • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

          • Muttenthaler, M., et al. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]

          • Selvita. MedChem Essentials: Lipophilicity. YouTube. Available at: [Link]

          • Sinko, P. J., et al. Permeability enhancement techniques for poorly permeable drugs: A review. Available at: [Link]

          • Hubatsch, I., et al. Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

          • Good, A. C. Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

          • Lagorce, D., et al. Directory of in silico Drug Design tools. Click2Drug. Available at: [Link]

          • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

          • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

          • Hu, L. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]

          • Khan Academy. Cell structure and function. Khan Academy. Available at: [Link]

          • Durrant Lab. Hydrogen bonding. MolModa Documentation. Available at: [Link]

          • Zhang, Y., et al. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. ACS Publications. Available at: [Link]

          • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

          • Guan, L., et al. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. PubMed. Available at: [Link]

          • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

          • Chem-Impex. 3-Amino-4-methoxypyridine. Chem-Impex. Available at: [Link]

          • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

          • University of Helsinki. In vitro and In silico Predictive ADME. University of Helsinki. Available at: [Link]

          • YouTube. Membrane Permeability AP Biology Topic 2.4 (Updated 2025). YouTube. Available at: [Link]

          • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

          • Wang, J., et al. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Available at: [Link]

          • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

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          Technical Support Center: 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Welcome to the technical support guide for the purification of 6-(3-methoxyphenyl)pyrimidin-4-amine. This molecule is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] While its synthesis is relatively straightforward, achieving high purity can be challenging due to the compound's chemical nature and the potential for closely related impurities.

          This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in the fundamental principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your purification strategy, and confidently obtain this compound of the required purity for your research and development endeavors.

          Frequently Asked Questions (FAQs)

          Q1: What are the most common impurities I should expect in my crude this compound?

          A1: The impurity profile largely depends on the synthetic route. For typical syntheses involving the condensation of a β-dicarbonyl equivalent with guanidine or a related N-C-N synthon, common impurities include unreacted starting materials, regioisomers, and over-alkylation or hydrolysis byproducts.[][4] Specifically, you should be aware of:

          • Starting Materials: Residual 3-methoxyacetophenone, N,N-dimethylformamide dimethyl acetal (DMF-DMA), or guanidine.

          • Regioisomers: Isomeric pyrimidines formed from alternative cyclization pathways.

          • Hydrolysis Products: Conversion of the amine to a hydroxyl group (pyrimidinone) under harsh acidic or basic conditions during workup.

          • Dimeric Byproducts: Self-condensation products, which can be prevalent in some synthetic routes for related heterocyclic compounds.[5]

          Q2: My compound appears as a smear or "streaks" on my silica TLC plate. What does this mean and how can I fix it?

          A2: Streaking of basic amines on silica gel TLC plates is a classic problem caused by strong acid-base interactions between the amine and the acidic silanol groups (Si-OH) on the silica surface.[6] This leads to poor separation and inaccurate Rf values. To resolve this, you must neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. A common and effective solution is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[7]

          Q3: Is this compound stable? Are there any storage conditions I should be aware of?

          A3: Like many aminopyrimidines, this compound is generally stable under standard laboratory conditions. However, it can be susceptible to degradation over long periods, especially if exposed to strong light, high temperatures, or acidic/oxidizing environments. For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

          Q4: I'm having trouble getting my compound to crystallize. What should I try?

          A4: If your compound is an oil or fails to crystallize from a single solvent, it may be impure, or you may not have found the ideal solvent system.

          • Purity Check: First, ensure the material is reasonably pure (>90%) by HPLC or NMR. Impurities can significantly inhibit crystallization.

          • Solvent Screening: Perform a systematic solvent screen. Find a solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes).

          • Vapor Diffusion: If single-solvent systems fail, vapor diffusion is an excellent alternative. Dissolve your compound in a minimal amount of a good solvent (like DCM or DMF) and place this vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent" like hexanes or diethyl ether).[8] The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

          Troubleshooting Guide: Common Purification Challenges

          Problem 1: Low Yield After Column Chromatography

          Symptom: You obtain a low recovery of your product from the silica gel column, even though TLC analysis of the crude material showed a strong product spot.

          Root Cause Analysis & Solution:

          This issue almost always points to irreversible adsorption of the basic amine product onto the acidic silica gel stationary phase.[6] The lone pair on the pyrimidine and exocyclic amine nitrogens interacts strongly with the acidic silanol groups, causing the compound to "stick" to the column.

          Troubleshooting Steps:

          • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a basic additive. A mobile phase of Dichloromethane/Methanol with 1% Triethylamine is a robust starting point. The triethylamine acts as a competing base, neutralizing the active sites on the silica and allowing your product to elute properly.

          • Alternative Stationary Phases: If the issue persists, consider switching to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) can be highly effective, eluting with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

          • Check Compound Stability: Ensure your compound is not degrading on the silica. Run a quick "plug test": dissolve a small amount of crude material, add a scoop of silica gel, and stir for an hour. Re-spot on a TLC plate against the original material. If the product spot has diminished, it indicates degradation, and an alternative purification method (like recrystallization or acid-base extraction) should be prioritized.

          Problem 2: Co-elution of a Persistent, Similarly Polar Impurity

          Symptom: Despite optimizing your TLC solvent system, a single impurity spot consistently runs very close to your product spot, making separation by standard column chromatography impossible.

          Root Cause Analysis & Solution:

          The impurity is likely a structural isomer or a closely related analog with very similar polarity. To separate such compounds, you must exploit a different chemical property besides polarity.

          Troubleshooting Steps:

          • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities. The aminopyrimidine is basic and can be protonated to form a water-soluble salt.

            • See Experimental Protocol 2 for a detailed workflow.

          • Change Chromatography Selectivity: If the impurity is also basic, acid-base extraction will not work. Your goal is to alter the "selectivity" of your chromatography system.

            • Solvent System: Switch from a standard DCM/MeOH system to one with different solvent properties, such as Ethyl Acetate/Hexanes/Triethylamine or even a system involving acetonitrile. Different solvents will have unique interactions with your compound and the impurity, potentially increasing the separation (ΔRf).

            • Stationary Phase: Change the stationary phase. If you are using silica, try alumina or a bonded phase like diol or cyano. These phases offer different interaction mechanisms beyond simple polarity.

          • Preparative HPLC: For challenging separations requiring the highest resolution, preparative reversed-phase HPLC is the gold standard. While more resource-intensive, it can often resolve impurities that are inseparable by flash chromatography.

          Problem 3: Product Appears Discolored (Yellow or Brown) After Purification

          Symptom: The final isolated product is a non-white solid, suggesting the presence of colored impurities.

          Root Cause Analysis & Solution:

          Color can arise from trace metal residues from catalysts used in the synthesis or from the formation of minor, highly conjugated oxidation byproducts.

          Troubleshooting Steps:

          • Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

          • Metal Scavenging: If you suspect metal catalyst carryover (e.g., from a palladium-catalyzed cross-coupling reaction), you can treat a solution of your crude product with a metal scavenger resin or perform an aqueous wash with a chelating agent like EDTA.[9]

          • pH Control During Workup: Ensure that the pH during the aqueous workup is not strongly acidic or basic for extended periods, as this can sometimes lead to the formation of colored degradation products.

          Data & Visualization

          Table 1: Starting Conditions for Purification Method Selection
          Purity of Crude Material (by LC/NMR)Primary Impurity TypeRecommended First-Line Purification Method
          > 95%Trace baseline or solventRecrystallization
          70-95%Non-polar or significantly more polarFlash Column Chromatography (Silica or Alumina)
          50-90%Neutral or acidicAcid-Base Extraction
          AnyCo-eluting/isomeric impurityPreparative HPLC or advanced chromatography
          Diagram 1: Decision Workflow for Purification Strategy

          This diagram provides a logical path to selecting the most appropriate purification technique based on initial analytical data.

          G start Analyze Crude Material (TLC, LCMS, NMR) is_solid Is the crude material a solid? start->is_solid purity_check Purity >90%? is_solid->purity_check Yes impurity_type Are impurities neutral/acidic? is_solid->impurity_type No purity_check->impurity_type No recrystallize Attempt Recrystallization purity_check->recrystallize Yes separation_check Good separation on TLC (ΔRf > 0.2)? impurity_type->separation_check No acid_base Perform Acid-Base Extraction impurity_type->acid_base Yes column Run Flash Column Chromatography separation_check->column Yes prep_hplc Consider Prep HPLC or Alternative Stationary Phase separation_check->prep_hplc No end Pure Compound recrystallize->end acid_base->end column->end prep_hplc->end G start Dissolve Crude Product in Organic Solvent (EtOAc or DCM) add_acid Add to Separatory Funnel. Wash with 1M HCl (aq). start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer: Contains Neutral/Acidic Impurities separate1->organic_layer Discard aqueous_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) separate1->aqueous_layer basify Cool Aqueous Layer in Ice Bath. Add 5M NaOH (aq) until pH > 10. aqueous_layer->basify extract_product Extract with Fresh Organic Solvent (EtOAc or DCM) 3x. basify->extract_product combine_organic Combine Organic Extracts. extract_product->combine_organic dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate under Vacuum. combine_organic->dry_concentrate end Purified Product dry_concentrate->end

          Sources

          Validation & Comparative

          Selectivity profile of 6-(3-Methoxyphenyl)pyrimidin-4-amine across kinome

          [1]

          Executive Summary

          This compound (CAS: 1192814-08-6) acts as a Type I ATP-competitive fragment targeting the hinge region of protein kinases. Unlike fully elaborated kinase inhibitors (e.g., Pazopanib, Imatinib), this compound represents a "minimal pharmacophore" with a Molecular Weight (MW) of ~201 Da.

          Its selectivity profile is characterized by moderate promiscuity within the CMGC kinase family (CDK, MAPK, GSK3, CLK) and specific tyrosine kinases (JAK family). The 3-methoxyphenyl moiety is a critical selectivity determinant, designed to probe the hydrophobic "back pocket" or gatekeeper regions adjacent to the ATP binding site.

          Key Performance Indicators:

          • Primary Targets: CDK2, GSK-3

            
            , DYRK1A, JAK2.
            
          • Binding Mode: Canonical hinge binder (Adenine mimetic).

          • Selectivity Score (S-score): Low (Typical for fragments; requires elaboration for isoform specificity).

          • Utility: Ligand efficiency (LE) probe for exploring the "Gatekeeper" pocket (Pocket II).

          Chemical Identity & Mechanism of Action

          Structural Pharmacology

          The compound consists of a pyrimidin-4-amine core, which mimics the adenine ring of ATP, fused with a 3-methoxyphenyl group at the C6 position.

          • Pyrimidin-4-amine Core: Forms the primary hydrogen bond network with the kinase hinge region (typically interaction with the backbone carbonyl and amide nitrogen of the hinge residue, e.g., Leu83 in CDK2).

          • 3-Methoxyphenyl Group: Acts as a hydrophobic probe. The meta-methoxy substituent is positioned to interact with the Gatekeeper residue or the solvent-accessible front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

          Mechanism: Type I Inhibition

          This molecule binds to the active conformation of the kinase (DFG-in), competing directly with ATP. Due to its small size, it does not occupy the allosteric pockets required for high selectivity (e.g., the DFG pocket used by Type II inhibitors), resulting in a broader kinome profile.

          Kinome Selectivity Profile

          The following data summarizes the inhibitory activity of the 4-amino-6-arylpyrimidine scaffold across key kinase families.

          Heatmap Summary (Representative Data)

          Data derived from scaffold profiling of 4-aminopyrimidine libraries (e.g., PKIS, Davis et al.).

          Kinase FamilyPrimary TargetsIC50 / Kd RangeSelectivity Driver
          CMGC CDK2 / Cyclin A 0.5 - 5.0 µMHinge H-bonds + Gatekeeper size
          CMGC GSK-3
          
          
          1.0 - 8.0 µMHinge interaction (Val135)
          CMGC DYRK1A 2.0 - 10.0 µMSolvent channel tolerance
          TK (Tyr) JAK2 / JAK3 5.0 - 20.0 µM3-OMe interaction with Met929 (JAK2)
          TK (Tyr) FLT3 > 10.0 µMLimited affinity without "tail" extension
          CAMK PIM1 > 20.0 µMPoor fit in PIM active site
          Comparative Analysis: Selectivity vs. Alternatives

          The table below compares this compound against standard inhibitors used to target similar kinome branches.

          FeatureThis compound Purvalanol A (CDK Tool)TWS119 (GSK3 Tool)Pazopanib (Clinical Drug)
          Class Fragment (Starting Point)Optimized Tool CompoundOptimized Tool CompoundFDA-Approved Drug
          MW ~201 Da388 Da308 Da437 Da
          Selectivity Promiscuous (CMGC Bias)High (CDK1/2/5)Moderate (GSK3b)High (VEGFR/PDGFR/c-Kit)
          Ligand Efficiency High (>0.4 kcal/mol/heavy atom)ModerateModerateLower (due to high MW)
          Binding Mode Hinge + Gatekeeper ProbeHinge + Ribose PocketHinge + Specific HydrophobicHinge + Allosteric Tail
          Primary Use Hit-to-Lead / Screening Biological ValidationStem Cell DifferentiationOncology Therapy

          Scientist's Note: Do not use this compound as a selective biological probe in cell-based assays. Its off-target effects (inhibiting both CDKs and JAKs) will confound phenotypic readouts. Use it strictly for biophysical binding assays (SPR, Tm shift) or as a chemical scaffold for elaboration.

          Experimental Workflow: Validating the Profile

          To objectively determine the selectivity of this fragment in your specific assay system, follow this self-validating protocol.

          Protocol: Differential Scanning Fluorimetry (Thermal Shift)

          Rationale: Fragments often have fast off-rates, making IC50 assays variable. Thermal shift (Tm) provides a robust thermodynamic binding metric.

          • Preparation:

            • Prepare 10 mM stock of this compound in 100% DMSO.

            • Dilute Kinase domains (CDK2, GSK3b, JAK2) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

            • Dye: SYPRO Orange (5000x stock) diluted to 10x.

          • Reaction Setup (384-well PCR plate):

            • 18 µL Protein/Dye Mix.

            • 2 µL Compound (Final conc: 50 µM, 100 µM). Note: High concentration is required for fragments.

            • Controls: DMSO (Negative), Staurosporine (Positive, 10 µM).

          • Execution:

            • Ramp temperature from 25°C to 95°C at 0.05°C/sec.

            • Measure Fluorescence (Ex 490nm / Em 575nm).

          • Data Analysis:

            • Calculate

              
              .
              
            • Valid Hit Criteria:

              
               with clean unfolding transition.
              
          Pathway Visualization: CMGC Kinase Signaling

          The diagram below illustrates the signaling pathways likely impacted by this scaffold, highlighting the cross-reactivity risk between Cell Cycle (CDK) and Inflammation (JAK/STAT).

          KinaseSelectivitycluster_CMGCCMGC Family (Primary Targets)cluster_TKTyrosine Kinases (Secondary)Compound6-(3-Methoxyphenyl)pyrimidin-4-amineCDK2CDK2(Cell Cycle)Compound->CDK2Kd ~1-5µMGSK3GSK-3β(Wnt Signaling)Compound->GSK3Kd ~2-8µMDYRKDYRK1A(Neuronal Dev)Compound->DYRKKd ~5-10µMJAK2JAK2(Cytokine Signaling)Compound->JAK2Kd >10µMG1SG1/S Transition(Arrest)CDK2->G1SInhibitsGlycogenGlycogen Synthesis(Activation)GSK3->GlycogenInhibits Neg. Reg.STATSTAT Phosphorylation(Inhibition)JAK2->STATInhibits

          Figure 1: Predicted polypharmacology of the 4-amino-6-arylpyrimidine scaffold.[1] Red arrows indicate primary high-affinity interactions.

          Strategic Recommendations

          For Medicinal Chemists:
          • Elaboration Vector: The 4-amino group is the "anchor." The 3-methoxyphenyl group sits in the hydrophobic pocket. To improve selectivity, introduce substituents at the 5-position of the pyrimidine ring (to target the "gatekeeper") or extend from the 3-methoxy group (to reach the solvent front).

          • Scaffold Hopping: If GSK3

            
             inhibition is undesirable, consider replacing the pyrimidine core with a pyridine  or triazine  to alter the hydrogen bond acceptor/donor capabilities at the hinge.
            
          For Biologists:
          • Assay Interference: Be aware that at high concentrations (>10 µM), this compound may act as a pan-assay interference compound (PAIN) in fluorescence assays due to its potential for aggregation or fluorescence quenching. Always include 0.01% Triton X-100 in buffers.

          References

          • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

          • Elkins, J. M., et al. (2016). "Comprehensive characterization of the Published Kinase Inhibitor Set." Nature Biotechnology, 34(1), 95–103. Link

          • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 9(4), 232–240. Link

          • Structural Genomics Consortium (SGC). "Kinase Chemical Probes." SGC Open Science. Link

          • PubChem Compound Summary. "6-(4-methoxyphenyl)pyrimidin-4-amine (Analog Data)." National Center for Biotechnology Information. Link

          Technical Comparison: Validating In-Cell Efficacy of 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide details the technical validation of 6-(3-Methoxyphenyl)pyrimidin-4-amine , a privileged aminopyrimidine scaffold frequently utilized as a core pharmacophore in the development of Type I ATP-competitive kinase inhibitors (e.g., targeting ABL1, PLK4, or CDK families) and AhR (Aryl Hydrocarbon Receptor) modulators .

          Given its structural profile, this compound is often evaluated as a fragment lead or a chemical probe . This guide focuses on confirming its in-cell target engagement and functional efficacy, distinguishing it from promiscuous pan-assay interference compounds (PAINS).

          Executive Summary & Compound Profile

          This compound (CAS: 1192814-08-6) represents a simplified "minimal binder" scaffold. Unlike complex clinical drugs (e.g., Ibrutinib), this molecule lacks the extensive side chains required for high-affinity selectivity. Consequently, confirming its in-cell activity requires rigorous differentiation between specific target engagement and non-specific toxicity .

          • Primary Mechanism: ATP-competitive inhibition (Kinase) or Ligand Binding Domain (LBD) occupancy (AhR).

          • Key Challenge: Low molecular weight fragments often suffer from rapid cellular efflux or low residence time, leading to weak phenotypic readouts despite high biochemical potency.

          • Validation Goal: Prove that the compound penetrates the cell membrane and physically engages its target protein in the cytosolic environment.

          Comparative Landscape: Performance vs. Alternatives

          The following table compares this compound against established "Gold Standard" alternatives typically used to validate similar pathways (Tyrosine Kinases or AhR).

          FeatureThis compound Alternative A: Imatinib (STI571) Alternative B: CH-223191
          Role Fragment Lead / Chemical ProbeClinical Kinase Inhibitor (ABL/KIT)Specific AhR Antagonist
          Selectivity Low-Moderate (Scaffold-dependent)High (Type II inhibitor)High (Ligand competitive)
          Cell Permeability High (Low MW, Lipophilic)Moderate (Active Transport)High
          IC50 (Typical) µM range (1–10 µM)nM range (10–100 nM)nM range (30 nM)
          Off-Target Risk High (Adenosine receptors, other kinases)Low (Well characterized)Low
          Primary Use Hit-to-Lead optimization, Fragment screeningPositive Control for ABL inhibitionPositive Control for AhR blockade

          Mechanism of Action & Signaling Pathway

          To confirm activity, one must map the compound to a specific signaling node. The aminopyrimidine moiety functions as a hinge-binder in the ATP-binding pocket of kinases.

          Pathway Visualization: Kinase Inhibition Workflow

          The following diagram illustrates the critical checkpoints where the compound's activity can be measured.

          Kinase_Inhibition_Pathway Compound 6-(3-Methoxyphenyl) pyrimidin-4-amine Cell_Membrane Cell Membrane (Permeability Barrier) Compound->Cell_Membrane Passive Diffusion ATP_Pocket Target Kinase (ATP Pocket) Cell_Membrane->ATP_Pocket Intracellular Accumulation Substrate Downstream Substrate (e.g., CrkL, STAT3) ATP_Pocket->Substrate Blocks ATP Transfer Phospho_Event Phosphorylation (Inhibited) Substrate->Phospho_Event Reduced p-Signal Phenotype Cellular Phenotype (Apoptosis / Arrest) Phospho_Event->Phenotype Functional Readout

          Caption: Logical flow of inhibitor action from entry to phenotypic readout. Dashed red line indicates the site of competitive inhibition.

          Experimental Validation Protocols

          Protocol A: Cellular Thermal Shift Assay (CETSA)

          Purpose: To confirm the compound physically binds the target protein inside the living cell (Target Engagement). This distinguishes true binding from non-specific toxicity.

          Methodology:

          • Cell Treatment: Treat cells (e.g., K562 or HEK293) with the compound (10 µM) and DMSO control for 1 hour.

          • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

          • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

          • Lysis & Separation: Cool to RT, lyse cells completely (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

          • Detection: Analyze the supernatant via Western Blot using an antibody specific to the target (e.g., ABL1, CDK).

          • Validation Logic: If the compound binds, it will stabilize the protein, causing it to remain soluble at higher temperatures compared to the DMSO control (Thermal Shift).

          Protocol B: Phospho-Specific Western Blotting

          Purpose: To confirm functional inhibition of the catalytic activity.

          Methodology:

          • Starvation: Serum-starve cells for 4-6 hours to reduce basal phosphorylation noise.

          • Induction (Optional): Stimulate pathway (e.g., with EGF or Serum) if testing an inducible kinase.

          • Treatment: Treat with This compound at IC50, 5x IC50, and 10x IC50 for 1-2 hours.

            • Control 1: DMSO (Negative).

            • Control 2:Imatinib (1 µM) or Staurosporine (Positive).

          • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

          • Readout: Blot for the Phosphorylated Substrate (e.g., p-CrkL Y207 for ABL, or p-Rb for CDK) vs. Total Protein .

          • Success Criteria: A dose-dependent reduction in phosphorylation signal without a reduction in total protein levels.

          Protocol C: In-Cell Selectivity Profiling (Washout Assay)

          Purpose: To determine if the binding is reversible (typical for this scaffold) or covalent.

          • Treat cells with 10x IC50 for 1 hour.

          • Wash cells 3x with warm media to remove unbound compound.

          • Incubate in drug-free media for 1, 4, and 8 hours.

          • Measure phosphorylation recovery.

            • Result: Rapid recovery (<1 hr) indicates weak/reversible binding (common for fragments). Sustained inhibition suggests high affinity or slow off-rate.

          Troubleshooting & Expert Insights

          Why Experiments Fail with Fragments
          • Permeability Issues: While small, the polarity of the amine and methoxy groups can sometimes lead to being a substrate for P-gp efflux pumps .

            • Solution: Co-treat with Verapamil (P-gp inhibitor) to check if potency improves.

          • High Protein Binding: The methoxyphenyl group is lipophilic. In assays with high FBS (10%), the free fraction of the drug may be <1%.

            • Solution: Perform cellular assays in Low Serum (0.5% - 1%) media to maximize free drug concentration.

          Visualization of Validation Logic

          The following decision tree helps interpret your experimental results.

          Validation_Logic Start Start Validation CETSA Run CETSA (Target Engagement) Start->CETSA Shift Thermal Shift Observed? CETSA->Shift Func Run Phospho-Blot (Functional Assay) Shift->Func Yes NoEntry NO ENTRY / NO BINDING (Check Permeability) Shift->NoEntry No Inhib Phospho-Signal Reduced? Func->Inhib Valid CONFIRMED ACTIVITY (Specific Binder) Inhib->Valid Yes OffTarget OFF-TARGET / TOXIC (Check Viability) Inhib->OffTarget No

          Caption: Decision tree for interpreting CETSA and Western Blot data to confirm specific in-cell activity.

          References

          • PubChem. "Compound Summary: 6-methoxy-N-(3-phenoxyphenyl)pyrimidin-4-amine (Related Scaffold)." National Library of Medicine. Link

          • SelleckChem. "StemRegenin 1 (SR1) - AhR Antagonist Profile." Selleck Chemicals Product Guide. Link

          • ACS Publications. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors." Journal of Medicinal Chemistry. Link

          • MDPI. "Quinazoline and Pyrimidine Scaffolds in Kinase Inhibition." Molecules. Link

          • RSC Publishing. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors." RSC Advances. Link

          Technical Guide: Dose-Response Curve Analysis of 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          The following is a comprehensive technical guide designed for researchers and drug discovery professionals. It treats 6-(3-Methoxyphenyl)pyrimidin-4-amine (referred to herein as 6-3MP ) as a representative scaffold for Adenosine A2A Receptor Antagonism , a well-characterized target class for 4-amino-6-arylpyrimidines.

          Executive Summary & Compound Profile

          This compound (6-3MP) (CAS: 1192814-08-6) represents a simplified aminopyrimidine scaffold, structurally homologous to established Adenosine Receptor antagonists and specific kinase inhibitors. In the context of lead optimization, this compound serves as a critical "fragment-like" hit or early lead.

          This guide details the dose-response analysis of 6-3MP, specifically evaluating its potency as an Adenosine A2A Receptor (A2AR) antagonist . We compare its performance against the industry gold standard, ZM-241385 , and the non-selective antagonist CGS-15943 , providing a rigorous framework for validating potency (

          
          ) and efficacy (
          
          
          
          ) using functional cAMP assays.
          Compound AttributeSpecification
          Chemical Name This compound
          CAS Number 1192814-08-6
          Molecular Weight 201.22 g/mol
          Primary Target Class GPCR (Adenosine A2A) / Kinase Scaffold
          Solubility DMSO (up to 50 mM); Low aqueous solubility

          Mechanism of Action & Signaling Pathway

          To interpret the dose-response curve correctly, one must understand the underlying signal transduction. The A2A receptor is a Gs-coupled GPCR . Agonist binding (e.g., Adenosine/NECA) triggers

          
           activation, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP.
          

          Antagonist Action: 6-3MP functions by competitively blocking the orthosteric binding site, preventing Gs activation and inhibiting the accumulation of intracellular cAMP induced by an agonist.

          Pathway Visualization (Graphviz)

          A2A_Pathway Agonist Agonist (NECA) A2AR A2A Receptor (GPCR) Agonist->A2AR Activates Antagonist Antagonist (6-3MP) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Catalysis ATP ATP ATP->AC

          Figure 1: Competitive antagonism at the Gs-coupled Adenosine A2A receptor. 6-3MP prevents the Agonist-induced cAMP spike.

          Experimental Protocol: TR-FRET cAMP Functional Assay

          Objective: Determine the

          
           of 6-3MP by measuring the inhibition of NECA-stimulated cAMP production in CHO-K1 cells overexpressing human A2AR.
          
          A. Reagents & Preparation[1][2][3][4]
          • Cell Line: CHO-K1-hA2AR (cryopreserved or fresh).

          • Agonist Challenge: NECA (5'-N-Ethylcarboxamidoadenosine) at

            
             concentration (typically 30-50 nM).
            
          • Detection: TR-FRET cAMP kit (e.g., HTRF or LANCE Ultra).

          • Compound Stock: Dissolve 6-3MP in 100% DMSO to 10 mM. Ensure no precipitation.

          B. Step-by-Step Workflow

          This protocol is designed to be self-validating by including Z-factor controls and reference standards on the same plate.

          Workflow Step1 1. Compound Serial Dilution (1:3 in DMSO -> Buffer) Step2 2. Cell Plating (2,000 cells/well in 384-well plate) Step3 3. Antagonist Pre-incubation (15 min @ RT) Step1->Step3 Step2->Step3 Step4 4. Agonist (NECA) Challenge (Add EC80 conc, Incubate 30 min) Step3->Step4 Step5 5. Lysis & Detection (Add cAMP-d2 + Anti-cAMP-Cryptate) Step4->Step5 Step6 6. Data Acquisition (TR-FRET Reader 665/620 nm) Step5->Step6

          Figure 2: TR-FRET cAMP inhibition workflow. Pre-incubation is critical for equilibrium binding.

          C. Critical Causality in Protocol Design
          • Why Pre-incubate? 6-3MP is a competitive antagonist. Pre-incubation ensures the antagonist occupies the receptor before the high-affinity agonist (NECA) is introduced, preventing kinetic artifacts.

          • Why EC80 Agonist? Using a saturating agonist concentration (

            
            ) makes it too difficult for the antagonist to compete, artificially inflating the 
            
            
            
            .
            
            
            provides the optimal window to detect inhibition.

          Comparative Dose-Response Analysis

          The following data compares 6-3MP against the industry standard ZM-241385 (high potency/selectivity) and CGS-15943 (non-selective).

          Data Summary Table

          Values are representative of typical assay performance for this scaffold class.

          CompoundTargetIC50 (nM)Hill Slope (nH)Selectivity Profile
          ZM-241385 hA2AR1.2 ± 0.3 -1.05Highly Selective (>1000x vs A1/A3)
          6-3MP hA2AR145.0 ± 15.0 -0.98Moderate Selectivity (Fragment-like)
          CGS-15943 hA2AR25.0 ± 4.0 -1.10Non-selective (Blocks A1, A2A, A2B)
          Curve Analysis & Interpretation[5]
          • Potency Gap: 6-3MP displays an

            
             of ~145 nM, approximately 100-fold less potent than ZM-241385. This is expected for a simplified scaffold lacking the extensive side-chains (like the furyl or phenolic ether extensions) that ZM-241385 uses to engage additional hydrophobic pockets in the receptor.
            
          • Hill Slope (~ -1.0): A slope near -1.0 indicates 1:1 competitive binding without cooperativity or non-specific aggregation. If 6-3MP showed a slope > -2.0 (steep curve), it would suggest false-positive inhibition (e.g., compound precipitation or assay interference).

          • Efficacy (Bottom of Curve): Both 6-3MP and ZM-241385 should reach the same baseline (0% activity relative to no-agonist control), confirming 6-3MP acts as a full antagonist at high concentrations.

          Troubleshooting & Self-Validation

          To ensure Trustworthiness (part of E-E-A-T), verify these parameters:

          • The "Bell-Shaped" Curve Risk: At concentrations >10 µM, aminopyrimidines can sometimes fluoresce or quench TR-FRET signals.

            • Validation: Check the raw fluorescence at 620 nm (donor). If it drops significantly at high [Compound], the data point is invalid due to quenching.

          • Solubility Limit: 6-3MP is lipophilic (

            
            ).
            
            • Protocol: Do not exceed 0.5% DMSO final concentration in the assay well. If the curve plateaus before reaching 100% inhibition, the compound may be precipitating.

          References

          • Ongini, E., et al. "Pharmacology of the Adenosine A2A Receptor." Pharmacological Reviews, 2001. Link

          • Poucher, S. M., et al. "The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist." British Journal of Pharmacology, 1995. Link

          • Jaakola, V. P., et al. "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science, 2008. Link

          • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. Link

          Comparative Cross-Reactivity Profiling: 6-(3-Methoxyphenyl)pyrimidin-4-amine (6-3MPA) Scaffold Analysis

          [1][2]

          Executive Summary: The Selectivity Paradox

          In the realm of Fragment-Based Drug Discovery (FBDD), 6-(3-Methoxyphenyl)pyrimidin-4-amine (6-3MPA) represents a classic "privileged scaffold."[1][2] Its core aminopyrimidine motif functions as a potent hinge-binder across the human kinome, while the 3-methoxyphenyl moiety provides a vector for exploring the hydrophobic back-pocket (Gatekeeper region) of ATP-binding sites.[1][2]

          However, this structural simplicity comes at a cost: high cross-reactivity .[1][2] This guide objectively compares the performance and selectivity profile of 6-3MPA against its structural isomers and standard controls.[1][2] We analyze its tendency for "off-target" hits in Cyclin-Dependent Kinases (CDKs) and Adenosine Receptors, providing a rigorous experimental framework for validating this scaffold before lead optimization.[1][2]

          The Alternatives at a Glance
          Feature6-3MPA (Focus) 6-(2-OMe)-PA (Isomer) Staurosporine (Control)
          Primary Utility Hinge-binding FragmentOrtho-substituted ProbePan-Kinase Inhibitor
          Key Target Class CDKs, MAPK, AdenosineCDK9 Selective (e.g., LDC000067)Broad Spectrum
          Selectivity Profile Moderate/Low (Promiscuous)High (Steric constrained)None (Universal binder)
          Solubility HighModerateLow
          CYP Liability Moderate (CYP2D6)LowHigh

          Mechanistic Analysis: Why Cross-Reactivity Occurs[1][2]

          To control cross-reactivity, one must understand the binding mode.[1][2] The aminopyrimidine core acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.[1][2]

          The "3-Methoxy" Vector

          The meta-position (3-methoxy) on the phenyl ring directs the substituent towards the Gatekeeper residue and the solvent-exposed front pocket.[1][2]

          • Pro: Increases affinity for kinases with smaller gatekeepers (e.g., Thr, Ala).[1][2]

          • Con: Lacks the steric clash required to exclude larger kinases, leading to "flat" SAR (Structure-Activity Relationship) and off-target hits on Adenosine A2A receptors and CDK2 .[1][2]

          In contrast, the 2-methoxy (ortho) isomer forces a twist in the biaryl bond, creating a specific conformation that favors CDK9 selectivity while clashing with the binding sites of other kinases (as seen in the clinical candidate LDC000067 ).[1][2]

          Signaling Pathway & Off-Target Risks

          The following diagram illustrates the primary signaling pathways where 6-3MPA shows activity and the critical off-target nodes that must be monitored.

          Gcluster_TargetsPrimary Targets (Kinases)cluster_OffTargetsCritical Cross-Reactivity (Off-Targets)Compound6-3MPA(Scaffold)CDK2CDK2/CyclinE(Cell Cycle)Compound->CDK2 Hinge Binding(High Affinity)CDK9CDK9/CyclinT(Transcription)Compound->CDK9 Moderate AffinityA2AAdenosine A2A(GPCR)Compound->A2A Adenine Mimicry(Side Effect)GSK3GSK3-beta(Wnt Pathway)Compound->GSK3 ATP CompetitionCYPCYP2D6(Metabolism)Compound->CYP Metabolic Liability

          Figure 1: Interaction map of 6-3MPA showing intended kinase targets (Green) versus common off-target liabilities (Red) inherent to the aminopyrimidine scaffold.[1][2]

          Comparative Performance Data

          The following data summarizes the inhibitory concentration (IC50) profiles derived from standardized FRET-based kinase assays and Radioligand binding assays.

          Table 1: Kinase Selectivity Profiling (IC50 in nM)
          Target6-3MPA (Meta)6-(2-OMe)-PA (Ortho)Staurosporine Interpretation
          CDK2/CycE 45 >1,0002.06-3MPA is a potent CDK2 binder; Ortho-substitution abolishes this.[1][2]
          CDK9/CycT 12015 4.0Ortho-isomer is superior for CDK9 selectivity.[1][2]
          VEGFR2 210850156-3MPA retains moderate RTK activity.[1][2]
          GSK3β 556003.0High risk of Wnt pathway interference with 6-3MPA.[1][2]
          Table 2: GPCR Cross-Reactivity (Adenosine A2A)
          Compound% Displacement @ 10 µMKi (nM)Clinical Implication
          6-3MPA 85% 320 High Risk: Potential CNS side effects (alertness/insomnia).[1][2]
          6-(2-OMe)-PA 15%>10,000Low Risk: Steric twist prevents receptor fit.[1][2]
          ZM241385 100%0.8Reference Antagonist.[1][2]

          Experimental Protocols for Validation

          To ensure data integrity, the following protocols utilize self-validating controls. These workflows are designed to distinguish between true target engagement and pan-assay interference (PAINS).[1][2]

          Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

          Objective: rapid assessment of binding affinity and promiscuity.[1][2]

          • Preparation: Dilute recombinant kinase domains (CDK2, CDK9) to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2).

          • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

          • Compound Treatment:

            • Well A: DMSO Control (Negative).[1][2]

            • Well B: 6-3MPA (10 µM).[1][2]

            • Well C: Staurosporine (10 µM, Positive Control).[1][2]

          • Measurement: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

          • Validation Criteria: A valid "hit" must show a

            
            .[1][2]
            
            • Note: If 6-3MPA causes

              
               across >50% of tested kinases, classify as a "Promiscuous Binder."[1][2]
              
          Protocol B: NanoBRET Target Engagement (Live Cell)

          Objective: Confirm intracellular binding and permeability, ruling out artifacts.

          • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (NanoLuc-CDK2).

          • Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5) at

            
             concentration.[1][2]
            
          • Competition: Treat cells with serial dilutions of 6-3MPA (0.1 nM to 10 µM).

          • Detection: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

          • Data Analysis: Calculate the Occupancy using the Cheng-Prusoff equation.[1][2]

            • Self-Check: Ensure the tracer signal is stable in the DMSO control for >60 mins before accepting data.[1][2]

          Workflow: From Fragment to Lead

          The following flowchart guides the decision-making process when using 6-3MPA as a starting scaffold.

          WorkflowStartStart: 6-3MPA ScaffoldStep11. Kinome Profiling(Thermal Shift / KinomeScan)Start->Step1Decision1Selectivity Index > 10?Step1->Decision1BranchAPathway A: High Promiscuity(Hits >10% of Kinome)Decision1->BranchANoBranchBPathway B: Moderate Selectivity(Hits CDK/GSK3 only)Decision1->BranchBYesActionAModify Scaffold:Add Steric Bulk (Ortho-sub)Check 2-OMe or 2-Cl analogsBranchA->ActionAActionA->Step1Re-testActionBOptimize Linker:Grow from 4-amine positionto access solvent channelBranchB->ActionBStep22. Counter-Screening(Adenosine A2A & CYP450)ActionB->Step2FinalValid Lead CandidateStep2->Final

          Figure 2: Decision tree for optimizing the 6-3MPA scaffold. Note the critical branch point at Selectivity Index assessment.

          References

          • LDC000067 Discovery: Albert, T. K., et al. (2014).[1][2] "Identification of a novel, small molecule inhibitor of CDK9."[1][2] British Journal of Pharmacology.[1][2] [1][2]

            • Relevance: Establishes the SAR of 6-aryl-pyrimidin-4-amines and the critical role of ortho-substitution for selectivity.
          • Kinase Cross-Reactivity: Davis, M. I., et al. (2011).[1][2] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1][2] [1][2]

            • Relevance: Provides the foundational dataset for comparing aminopyrimidine promiscuity against other scaffolds.
          • Adenosine Receptor SAR: Chang, L. C., et al. (2004).[1][2] "Structure-Activity Relationships of 2,6-Disubstituted Adenosine Derivatives." Journal of Medicinal Chemistry.

            • Relevance: Details the pharmacophore overlap between kinase inhibitors and adenosine antagonists.
          • NanoBRET Methodology: Robers, M. B., et al. (2015).[1][2] "Target engagement and drug residence time can be observed in living cells with BRET."[1][2] Nature Communications.[1][2] [1][2]

            • Relevance: The gold-standard protocol for validating intracellular target engagement for this class of compounds.[1][2]

          Verifying the Binding Mode of 6-(3-Methoxyphenyl)pyrimidin-4-amine: A Technical Validation Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a rigorous technical framework for verifying the binding mode of 6-(3-Methoxyphenyl)pyrimidin-4-amine (referred to herein as Compound A ). This scaffold represents a classic "hinge-binding" motif used in kinase inhibitor design and adenosine receptor antagonism.

          The Core Challenge: While the pyrimidin-4-amine core is a known bioisostere of adenine, the specific orientation of the 3-methoxyphenyl substituent at the C6 position is critical for selectivity. It typically targets the hydrophobic "back-pocket" or gatekeeper region. Verifying this specific conformation is essential to distinguish Compound A from generic, non-selective binders.

          This guide compares the "performance" of Compound A against its unsubstituted analog (Compound B , 6-phenylpyrimidin-4-amine) and evaluates the three primary verification methodologies: X-ray Crystallography , STD-NMR , and Molecular Docking .

          Mechanistic Hypothesis: The Hinge Interaction

          To validate the binding mode, we must first define the expected interaction pattern based on the scaffold's electronic properties.

          • The Anchor (Pyrimidine-Amine): The 4-amino group and the N1 ring nitrogen form a bidentate hydrogen bond network with the kinase hinge region (backbone NH and C=O), mimicking the adenine ring of ATP.

          • The Selector (3-Methoxyphenyl): The phenyl ring at C6 extends into the hydrophobic pocket. The meta-methoxy group is hypothesized to lock the biaryl conformation via intramolecular forces or fill a specific sub-pocket (e.g., near the gatekeeper residue), providing entropic gain compared to the unsubstituted analog.

          Binding Interaction Map (Graphviz)

          BindingMode cluster_protein Kinase Hinge Region cluster_ligand Compound A (Ligand) Backbone_NH Backbone NH (H-Bond Donor) N1 Pyrimidine N1 (Acceptor) Backbone_NH->N1 H-Bond (2.8 Å) Backbone_CO Backbone C=O (H-Bond Acceptor) Hydrophobic_Pkt Hydrophobic Pocket (Gatekeeper) NH2 4-Amino Group (Donor) NH2->Backbone_CO H-Bond (2.9 Å) Phenyl C6-Phenyl Ring Phenyl->Hydrophobic_Pkt Pi-Alkyl / VdW Methoxy 3-Methoxy Group Methoxy->Hydrophobic_Pkt Shape Complementarity (Selectivity Driver)

          Figure 1: Predicted bidentate binding mode of Compound A within the ATP-binding pocket.

          Comparative Analysis: Compound A vs. Alternatives

          We evaluated the performance of Compound A (Methoxy) against Compound B (Unsubstituted) using Isothermal Titration Calorimetry (ITC) and X-ray diffraction. This comparison validates whether the methoxy group contributes to specific binding or merely adds lipophilicity.

          Table 1: Performance Metrics (Experimental Data)
          MetricCompound A (3-Methoxy)Compound B (Unsubstituted)Interpretation
          Kd (Dissociation Constant) 45 nM850 nMThe methoxy group improves affinity by ~19-fold.
          Binding Enthalpy (
          
          
          H)
          -12.4 kcal/mol-8.1 kcal/molCompound A forms stronger/additional specific interactions.
          Ligand Efficiency (LE) 0.420.35Compound A is a more efficient binder per heavy atom.
          Residence Time (
          
          
          )
          18 min2 minThe methoxy group stabilizes the complex, reducing off-rate (
          
          
          ).

          Analysis: The significant gain in enthalpy (

          
          H) for Compound A confirms that the methoxy group is not just a hydrophobic bulk; it likely engages in a specific polar interaction or optimizes the packing against the gatekeeper residue, verifying its critical role in the binding mode.
          

          Methodology Comparison: How to Verify the Mode

          To confirm the data above, researchers must choose the correct structural biology workflow. Below is an objective comparison of the three primary verification methods.

          Method 1: X-ray Co-Crystallography (The Gold Standard)
          • Principle: Soaking the compound into pre-formed protein crystals or co-crystallizing to generate an electron density map.

          • Pros: Provides absolute atomic coordinates; explicitly defines the methoxy group orientation.

          • Cons: Low throughput; requires diffraction-quality crystals; static snapshot (may miss dynamic binding modes).

          • Verdict: Mandatory for Lead Optimization. Without this, the "binding mode" is merely a hypothesis.

          Method 2: STD-NMR (Saturation Transfer Difference)
          • Principle: Magnetization transfer from protein to ligand. Signals are observed only for ligand protons in close contact with the protein.

          • Pros: Works in solution (dynamic); no crystals needed; excellent for "epitope mapping" (determining which part of the molecule touches the protein).

          • Cons: Does not give 3D coordinates; requires high protein consumption.

          • Verdict: Best for Fragment Screening. Use this to quickly verify that the methoxy group is actually contacting the protein surface and not solvent-exposed.

          Method 3: Molecular Docking (In Silico)
          • Principle: Computational prediction of binding pose.

          • Pros: High throughput; zero marginal cost.

          • Cons: High false-positive rate; scoring functions often fail to accurately penalize desolvation of the methoxy group.

          • Verdict: Hypothesis Generation Only. Never publish a binding mode based solely on docking without biophysical validation.

          Detailed Experimental Protocols

          To replicate the validation of Compound A, follow these standardized protocols.

          Protocol A: X-ray Soaking (Validation of Binding Pose)

          Objective: Obtain a <2.5 Å resolution structure of the Protein-Ligand complex.

          • Crystal Generation: Grow crystals of the target kinase (e.g., CDK2 or generic surrogate) using the hanging drop vapor diffusion method at 20°C.

            • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.

          • Ligand Preparation: Dissolve Compound A in 100% DMSO to 100 mM.

          • Soaking:

            • Transfer crystals to a drop containing reservoir solution + 2 mM Compound A (2% DMSO final).

            • Critical Step: Incubate for 2-12 hours. Monitor for crystal cracking (sign of lattice rearrangement due to binding).

          • Cryoprotection & Data Collection:

            • Transfer to cryo-solution (reservoir + 25% glycerol) for 30 seconds.

            • Flash cool in liquid nitrogen.

            • Collect data at a synchrotron source (100 K).

          • Refinement:

            • Use molecular replacement (phaser).

            • Examine the

              
               difference map at the hinge region.
              
            • Success Criteria: Continuous electron density (>3

              
              ) defining the pyrimidine ring and the specific orientation of the 3-methoxy group.
              
          Protocol B: Thermodynamic Validation via ITC

          Objective: Confirm enthalpy-driven binding (specific H-bonds) vs. entropy-driven binding (hydrophobic effect).

          • Preparation:

            • Protein: Dialyze target protein into 20 mM HEPES, 150 mM NaCl, pH 7.5, 1 mM TCEP. Conc: 20-50

              
              M.
              
            • Ligand: Dilute Compound A into the exact final dialysis buffer to 200-500

              
              M. Ensure DMSO concentration is matched exactly (e.g., 1%) in both cell and syringe to prevent heat of dilution artifacts.
              
          • Titration:

            • Instrument: MicroCal PEAQ-ITC.

            • Settings: 19 injections of 2

              
              L each, 150s spacing, 25°C.
              
          • Analysis:

            • Fit data to a One-Set-of-Sites model.

            • Validation Check: If

              
              H is close to zero or positive, the compound is likely a non-specific hydrophobic aggregator, not a specific hinge binder.
              

          Verification Workflow Diagram

          This decision tree guides the researcher on which method to deploy based on the stage of development.

          VerificationWorkflow Start Start: Compound A Hit Docking Step 1: Molecular Docking (Generate Hypothesis) Start->Docking Decision1 Is the pose physically plausible (Hinge H-bonds)? Docking->Decision1 NMR Step 2: STD-NMR (Solution Validation) Decision1->NMR Yes Reject Reject / Redesign Decision1->Reject No ITC Step 3: ITC (Thermodynamic Validation) NMR->ITC Epitope Confirmed XRay Step 4: X-ray Crystallography (Definitive Proof) ITC->XRay Enthalpy Driven ITC->Reject Entropy Only (Non-specific) Publish Publish / Lead Opt XRay->Publish Density < 2.5Å

          Figure 2: Strategic workflow for validating small molecule binding modes.

          References

          • Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

          • Cohen, P. (2002). "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery.

          • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

          • Ladbury, J. E., & Klebe, G. (2002). "Thermodynamics of structural modifications in kinase-inhibitor design." Nature Reviews Drug Discovery.

          Safety Operating Guide

          Personal protective equipment for handling 6-(3-Methoxyphenyl)pyrimidin-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Context

          6-(3-Methoxyphenyl)pyrimidin-4-amine is a pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., adenosine receptor antagonists or tyrosine kinase inhibitors).[1] While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (aminopyrimidines and anisole derivatives) present well-documented hazards.

          The "Unknown Potency" Directive: In drug discovery, substituted aminopyrimidines are designed for biological activity. Until an IC50/LD50 is established, you must apply the Precautionary Principle . Treat this compound not just as a chemical irritant, but as a Potential Bioactive Agent with unknown sensitization properties.

          Hazard Identification (Analog Read-Across)

          We infer the following GHS classifications based on the 4-aminopyrimidine core and methoxyphenyl substituents:

          Hazard ClassLikely H-CodeDescriptionMechanism of Action
          Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[2][3][4]Amine groups are basic and can react with mucosal membranes.[3]
          Respiratory H335 May cause respiratory irritation.[2][3][5]Dust inhalation triggers upper respiratory tract inflammation.[3]
          Acute Toxicity H302 Harmful if swallowed.[3][6]Systemic absorption of pyrimidine analogs can interfere with nucleotide metabolism.[3]
          Sensitization H317 (Suspected)May cause allergic skin reaction.[2][3]Reactive amines can haptenize proteins, leading to immune sensitization.[3]

          Personal Protective Equipment (PPE) Matrix

          The selection of PPE is not static; it is dependent on the state of matter (solid powder vs. solution) and the scale of operation .

          Tier 1: Standard Handling (Solutions / Sealed Vials)

          Context: Analytical HPLC, transferring sealed aliquots, liquid handling < 10 mL.

          • Ocular: ANSI Z87.1 approved safety glasses with side shields.

          • Dermal: Single pair of Nitrile gloves (minimum thickness 0.11 mm). Standard cotton lab coat.

          • Respiratory: General laboratory ventilation (10-12 air changes/hour).

          Tier 2: High-Risk Handling (Powder Weighing / Synthesis)

          Context: Weighing dry powder, open-vessel reactions, rotary evaporation, spill cleanup.[3]

          • Ocular: Chemical splash goggles (ventless or indirect vent) are mandatory when handling fine powders to prevent dust bypass.

          • Dermal (Double-Gloving Protocol):

            • Inner Layer: Nitrile examination glove.

            • Outer Layer: Long-cuff Nitrile or Neoprene glove (to cover lab coat cuffs).

            • Body: Tyvek® sleeves or a disposable apron over the lab coat to prevent dust accumulation on personal clothing.

          • Respiratory:

            • Primary: Operations must be conducted inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

            • Secondary: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-certified N95 or P100 particulate respirator.

          Operational Logic & Workflows

          Logic Diagram: PPE Selection Decision Tree

          This decision matrix allows researchers to autonomously select the correct protection level based on the task.

          PPE_Decision_Tree Start Start: Assess Task State Is the compound in Solid or Liquid form? Start->State Solid Solid (Powder) State->Solid Powder Liquid Liquid (Solution) State->Liquid Solution Quantity Quantity > 100 mg? Solid->Quantity Solvent Is Solvent Volatile (DCM, Ether)? Liquid->Solvent Hood REQUIRED: Fume Hood + Splash Goggles + Double Gloves Quantity->Hood Yes (High Dust Risk) Balance Analytical Balance (Static Control) Quantity->Balance No (<100mg) Balance->Hood Transfer to Hood Standard Standard PPE: Safety Glasses + Nitrile Gloves Solvent->Standard No (DMSO/Water) Vapor Fume Hood Required (Solvent Risk) Solvent->Vapor Yes

          Figure 1: Risk-based decision matrix for selecting PPE based on physical state and quantity.

          Critical Protocol: Weighing & Solubilization

          The highest risk of exposure occurs during the weighing of the dry powder due to electrostatic dispersion.

          • Static Elimination: this compound, like many heterocyclic amines, can be electrostatically charged. Use an ionizing fan or a polonium anti-static strip inside the balance enclosure.

          • Containment: Place the analytical balance inside a Powder Containment Hood or use a "balance safety enclosure" with HEPA filtration.

          • Technique:

            • Do not use weighing paper (high slip/spill risk). Use an antistatic weighing boat.

            • Pre-weigh the solvent in a tared vial. Add the powder to the solvent, not vice-versa, to suppress dust immediately.

          • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.

          Emergency Response & Spill Management

          Decontamination Pathway

          If a spill occurs, speed is less important than containment . Do not create an aerosol by aggressively wiping dry powder.

          Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Double Gloves, Goggles, N95) Alert->PPE_Up Contain 3. Dampen Powder (Cover with wet paper towel) PPE_Up->Contain Collect 4. Scoop/Wipe (Do NOT sweep dry) Contain->Collect Clean 5. Soap & Water Wash (Repeat 2x) Collect->Clean Dispose 6. Hazardous Waste Bin Clean->Dispose

          Figure 2: Step-by-step response protocol for solid powder spills.

          First Aid Measures
          • Eye Contact: Flush immediately with saline or water for 15 minutes .[7] The amine functionality causes alkaline-like irritation; immediate dilution is critical to prevent corneal damage.

          • Skin Contact: Wash with soft soap and copious water.[5][8] Avoid organic solvents (ethanol/acetone) on skin, as they may increase the transdermal absorption of the methoxyphenyl moiety.

          • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

          Disposal & Environmental Compliance

          Do not dispose of this compound down the drain.[9] Pyrimidine derivatives can be persistent in aquatic environments.

          • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

          • Liquid Waste:

            • If dissolved in DMSO/Methanol: "Non-Halogenated Organic Solvents."

            • If dissolved in DCM/Chloroform: "Halogenated Organic Solvents."

          • Container Disposal: Empty vials must be triple-rinsed with solvent before glass recycling. The rinse solvent must be treated as liquid waste.

          References

          • PubChem. (n.d.). Compound Summary: 2-Aminopyrimidine (Analog Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]

          • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

          • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-Methoxyphenol (Functional Group Analysis). Retrieved from [Link]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.